Tin(IV) oxide
Description
Structure
2D Structure
Properties
IUPAC Name |
dioxotin | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2O.Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLBLPGZBRYERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Sn]=O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SnO2, O2Sn | |
| Record name | TIN(IV) OXIDE | |
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| Record name | TIN(IV) OXIDE | |
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| Record name | tin(IV) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tin(IV)_oxide | |
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DSSTOX Substance ID |
DTXSID201316016 | |
| Record name | Cassiterite (SnO2) | |
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Molecular Weight |
150.71 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tin(iv) oxide appears as white or off-white crystalline solid or powder. mp: 1127 °C, Sublimes: 1800-1900 °C, density: 6.95 g/cm3 Insoluble in water. Soluble in concentrated sulfuric acid, hydrochloric acid. Occurs in nature as the mineral cassiterite. Used as a catalyst, in putty, as a polishing powder for steel and glass, in ceramic glazes and colors. "Flowers of tin" refers to the material collected as the result of condensation after sublimation., Dry Powder; Other Solid, White or slightly gray solid; [Merck Index] Pale cream to gray odorless powder; [Alfa Aesar MSDS], WHITE OR SLIGHTLY GREY POWDER., White or slightly gray powder. | |
| Record name | TIN(IV) OXIDE | |
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| Record name | Tin oxide (SnO2) | |
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| Record name | Tin(IV) oxide | |
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| Record name | TIN(IV) OXIDE | |
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| Record name | Tin(IV) oxide (as Sn) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Boiling Point |
Decomposes (NIOSH, 2023), Decomposes | |
| Record name | TIN(IV) OXIDE | |
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| Record name | Tin(IV) oxide (as Sn) | |
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Solubility |
Insoluble (NIOSH, 2023), Insol in water, Insol in alcohol, or cold acids; slowly sol in hot concentrated potassium or sodium hydroxide soln, Sol in concentrated sulfuric acid, hydrochloric acid, Solubility in water: none, Insoluble | |
| Record name | TIN(IV) OXIDE | |
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| Record name | TIN OXIDE | |
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| Record name | TIN(IV) OXIDE | |
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| Record name | Tin(IV) oxide (as Sn) | |
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Density |
6.95 (NIOSH, 2023) - Denser than water; will sink, 6.95 g/cu cm, 6.95 g/cm³, 6.95 | |
| Record name | TIN(IV) OXIDE | |
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| Record name | TIN OXIDE | |
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| Record name | TIN(IV) OXIDE | |
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| Record name | Tin(IV) oxide (as Sn) | |
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Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |
| Record name | TIN(IV) OXIDE | |
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| Record name | Tin(IV) oxide (as Sn) | |
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Color/Form |
White, tetrahedral crystals, White or slightly gray powder. | |
CAS No. |
18282-10-5, 1317-45-9 | |
| Record name | TIN(IV) OXIDE | |
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| Record name | Tin oxide (SnO2) | |
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| Record name | TIN OXIDE | |
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| Record name | TIN(IV) OXIDE | |
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Melting Point |
2966 °F (Decomposes) (NIOSH, 2023), 1630 °C, 2966 °F (Decomposes) | |
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| Record name | TIN OXIDE | |
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| Record name | Tin(IV) oxide (as Sn) | |
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Advanced Synthesis Methodologies for Tin Iv Oxide Nanostructures and Thin Films
Solution-Based Synthesis Approaches
Solution-based synthesis methods offer significant advantages, including low-temperature processing, cost-effectiveness, and the ability to control the size and shape of the resulting nanostructures. nih.govchalcogen.ro These techniques are versatile and can be adapted to produce both nanoparticles and thin films.
Hydrothermal and Solvothermal Techniques
Hydrothermal and solvothermal synthesis are widely employed for the production of crystalline SnO₂ nanostructures. mdpi.combiojournals.us These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, such as an autoclave. mdpi.comscirp.org The key advantage of these techniques lies in their ability to produce highly crystalline and pure products at relatively low temperatures. biojournals.us
The properties of the resulting SnO₂ nanostructures are highly dependent on various synthesis parameters, including reaction temperature, time, precursor composition, solvent type, pH, and the presence of surfactants. biojournals.us For instance, optimizing the reaction temperature to 200°C and the reaction time to 4-6 hours has been shown to successfully produce SnO₂ nanostructures. biojournals.us The morphology of the nanostructures can be controlled by careful selection of these parameters. For example, nanorods and nanowires have been successfully synthesized using hydrothermal methods. mdpi.com
Researchers have demonstrated that the crystallite size of SnO₂ nanoparticles increases with higher hydrothermal temperatures. researchgate.net For example, one study showed that increasing the temperature from 150°C to 250°C resulted in an increase in crystallite size from 2.4 nm to 4.9 nm. chalcogen.ro The choice of solvent also plays a crucial role in preventing the aggregation of nanocrystals during solvothermal synthesis. rsc.org In a specific solvothermal process using SnCl₄·5H₂O and HCl, tetragonal phase SnO₂ nanocrystals were successfully synthesized. chalcogen.ro
Table 1: Influence of Hydrothermal/Solvothermal Synthesis Parameters on SnO₂ Nanostructure Properties
| Parameter | Effect on Nanostructure Properties | Reference |
|---|---|---|
| Temperature | Higher temperatures generally lead to increased crystallinity and larger particle sizes. | chalcogen.roresearchgate.net |
| Reaction Time | Longer reaction times can promote crystal growth and influence morphology. | mdpi.combiojournals.us |
| Precursors | The choice of tin precursor (e.g., SnCl₂, SnCl₄) affects the reaction pathway and final product. | biojournals.usscirp.org |
| Solvent | The solvent type (aqueous vs. non-aqueous) influences the solubility of precursors and the reaction kinetics. | rsc.org |
| pH | The pH of the solution can control the hydrolysis and condensation rates, impacting particle size and morphology. | scirp.org |
| Surfactants | Surfactants can be used to control the size and shape of the nanoparticles and prevent agglomeration. | d-nb.info |
Sol-Gel Processing
The sol-gel method is a versatile and widely used technique for synthesizing both SnO₂ nanoparticles and thin films due to its simplicity and effective control over the final product's properties. aip.orgacs.org This process involves the transition of a precursor solution (sol) into a solid gel-like network, which is then typically subjected to heat treatment to yield the desired oxide material. d-nb.info
For the synthesis of SnO₂ thin films, a common approach involves dissolving a tin precursor, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or tin(IV) chloride pentahydrate (SnCl₄·5H₂O), in an alcohol like ethanol (B145695), isopropanol, or methanol (B129727). aip.orgacs.org The resulting sol is then deposited onto a substrate, often glass, using techniques like dip-coating or spin-coating. aip.orgresearchgate.net The coated substrate is subsequently heat-treated to remove residual organic solvents and induce crystallization of the SnO₂ thin film. aip.org The properties of the films, including their structure and optical characteristics, can be tailored by varying the solvent and annealing temperature. aip.orgscientific.net For instance, annealing temperature has been shown to affect the transmittance and resistivity of the films. scientific.net
In the synthesis of SnO₂ nanoparticles, the sol-gel method typically involves the hydrolysis of a tin precursor, often in the presence of a catalyst, to form a tin-containing gel. This gel is then calcined at high temperatures, often up to 800°C, to obtain SnO₂ nanoparticles. d-nb.info The pH of the solution is a critical parameter that influences the rate of the sol-gel reactions and consequently the particle size and morphology of the resulting nanoparticles. mdpi.com
Table 2: Key Parameters in Sol-Gel Synthesis of Tin(IV) Oxide
| Parameter | Role and Impact | Reference |
|---|---|---|
| Precursor | Tin chlorides (SnCl₂·2H₂O, SnCl₄·5H₂O) are common precursors. | aip.orgacs.org |
| Solvent | Alcohols like ethanol, isopropanol, and methanol are frequently used. | aip.org |
| Deposition Technique | Dip-coating and spin-coating are used for thin film deposition. | aip.orgresearchgate.net |
| Annealing Temperature | Affects crystallinity, grain size, and optical/electrical properties of films and nanoparticles. | d-nb.infoscientific.net |
| pH | Influences hydrolysis and condensation rates, impacting particle size and morphology. | mdpi.com |
Co-precipitation Methods
Co-precipitation is a straightforward and cost-effective method for synthesizing SnO₂ nanoparticles. iosrjournals.org This technique involves the precipitation of a solid from a solution containing the desired cations. For SnO₂ synthesis, a tin salt precursor, such as tin(IV) chloride pentahydrate (SnCl₄·5H₂O) or tin(II) chloride dihydrate (SnCl₂·2H₂O), is dissolved in a suitable solvent, and a precipitating agent, like sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), is added to induce the formation of a tin hydroxide precipitate. chalcogen.romalayajournal.org This precipitate is then washed to remove impurities and subsequently calcined at elevated temperatures to yield SnO₂ nanoparticles. ias.ac.in
The size and shape of the resulting nanoparticles can be controlled by carefully adjusting parameters such as the pH of the solution, the concentration of the precursor, and the choice of precipitating agent. iosrjournals.org For example, one study found that a pH of 6.25 was optimal for obtaining the desired SnO₂ product from an aqueous SnCl₂·2H₂O solution. researchgate.net The use of surfactants, such as Triton X-100, during the co-precipitation process can also be employed to control particle size and prevent agglomeration. iosrjournals.org Research has shown that co-precipitation can yield tetragonal rutile SnO₂ nanoparticles with crystallite sizes in the nanometer range. chalcogen.romalayajournal.org
Table 3: Controlling Factors in Co-precipitation Synthesis of SnO₂ Nanoparticles
| Factor | Influence on Nanoparticle Characteristics | Reference |
|---|---|---|
| pH | Determines the point of precipitation and affects particle size. | malayajournal.orgresearchgate.net |
| Precursor Concentration | Affects the nucleation and growth rates of the nanoparticles. | iosrjournals.org |
| Precipitating Agent | The choice of base (e.g., NaOH, NH₄OH) can influence the reaction kinetics and particle morphology. | chalcogen.romalayajournal.org |
| Surfactants | Can be used to reduce particle size and prevent agglomeration. | iosrjournals.org |
| Calcination Temperature | Affects the crystallinity and final particle size of the SnO₂. | ias.ac.in |
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a rapid, energy-efficient, and effective method for producing SnO₂ nanostructures. nih.govscirp.org This technique utilizes microwave irradiation to heat the reaction mixture, leading to significantly shorter reaction times compared to conventional heating methods. iaea.orgacs.org The uniform heating provided by microwaves can result in the formation of nanoparticles with a narrow size distribution and high purity. researchgate.net
This method can be used to synthesize various SnO₂ nanostructures, including nanoparticles, quantum dots, and nanorods. nih.govacs.org For instance, SnO₂ nanoparticles with crystallite sizes ranging from 10 to 21 nm have been successfully synthesized using a microwave-assisted solution method. inoe.ro In another study, highly crystalline SnO₂ quantum dots with a narrow size distribution were synthesized in approximately 3 minutes. acs.orgresearchgate.net The synthesis can be carried out using precursors like stannous chloride dihydrate and trisodium (B8492382) citrate (B86180). espublisher.com The morphology and properties of the resulting nanostructures can be influenced by factors such as the pH of the reaction solution. espublisher.com
The advantages of microwave-assisted synthesis include accelerated reaction rates, improved product yields, and enhanced physicochemical properties of the synthesized materials. scirp.org This method is considered a green and cost-effective approach with the potential for large-scale production of nanoparticles. scirp.org
Table 4: Research Findings in Microwave-Assisted Synthesis of this compound
| Precursors | Resulting Nanostructure | Key Findings | Reference |
|---|---|---|---|
| Tin tetrachloride, Hydrochloric acid | Nanoparticles (~5 nm) | Rapid synthesis (60s), high purity, high specific surface area. | iaea.org |
| Stannous chloride dihydrate, Trisodium citrate | Nanoparticles | The effect of pH on crystallite size, surface area, and optical bandgap was studied. | espublisher.com |
| Sn(OtBu)₄, Ionic liquid | Quantum Dots (~4.27 nm) | Efficient synthesis of highly crystalline QDs with a narrow size distribution. | rsc.org |
| SnCl₂ | Nanorods (~450-500 nm length, 60-80 nm diameter) | High-quality single-crystalline nanorods with a high surface area. | nih.gov |
| SnCl₂, H₂PtCl₆, NH₃ | Pt/SnO₂ catalysts | Controlled formation of platinum particles on anisotropic SnO₂ support. | mdpi.com |
Green Synthesis Pathways
Green synthesis has gained significant attention as an environmentally friendly and cost-effective approach for producing this compound nanoparticles. d-nb.info This method utilizes biological entities such as plant extracts, bacteria, or natural biomolecules as reducing and stabilizing agents, eliminating the need for toxic chemicals and high energy consumption associated with conventional physical and chemical methods. d-nb.infointernationaltin.org
Plant-mediated synthesis is a prominent green chemistry approach where extracts from various plant parts like leaves, fruits, peels, or flowers are used. acs.orgiscientific.org The phytochemicals present in these extracts, such as polyphenols, flavonoids, and terpenoids, act as reducing and capping agents, facilitating the conversion of a tin precursor (e.g., tin(II) chloride dihydrate) into SnO₂ nanoparticles. acs.orgrsc.org The process typically involves mixing the plant extract with the tin salt solution, leading to the formation of a precipitate which is then often calcined to obtain the final nanoparticles. researchgate.net
This method has been successfully employed using extracts from a variety of plants, including Plectranthus amboinicus, Aloe barbadensis miller, Camellia sinensis, Psidium guajava, and Croton malabaricus. d-nb.inforsc.orgchalcogen.ro The resulting nanoparticles often exhibit spherical morphology with sizes ranging from a few nanometers to around 100 nm, depending on the plant extract and synthesis conditions. d-nb.infoacs.org Besides being eco-friendly, plant-mediated synthesis offers advantages such as simplicity, potential for large-scale production, and the formation of stable nanoparticles. d-nb.info
Table 5: Examples of Plant Extracts Used in Green Synthesis of SnO₂ Nanoparticles
| Plant Source | Plant Part Used | Precursor | Resulting Nanoparticle Size | Reference |
|---|---|---|---|---|
| Plectranthus amboinicus | Leaf | Tin(II) chloride dihydrate | ~63 nm | d-nb.infochalcogen.ro |
| Aloe barbadensis miller | Leaf | Tin(II) chloride dihydrate | 50-100 nm | d-nb.info |
| Camellia sinensis | Leaf | - | 5-30 nm | d-nb.info |
| Psidium guajava | Leaf | - | - | d-nb.info |
| Nyctanthes arbor-tristis | Flower | - | 2-8 nm | d-nb.info |
| Croton malabaricus Bedd. | Stem wood | - | ~9.13 nm | rsc.org |
| Cnicus benedictus (blessed thistle) | - | Stannous chloride (SnCl₂·2H₂O) | - | internationaltin.org |
| Aronia melanocarpa (black chokeberry) | - | Stannous chloride (SnCl₂·2H₂O) | - | internationaltin.org |
| Lime (Citrus aurantifolia) | Peels | Tin(II) chloride dihydrate | ~40.8 nm | maas.edu.mm |
Polymeric Citrate Precursor Method
The polymeric citrate precursor method is a wet-chemical technique used for synthesizing fine, homogeneous ceramic powders, including this compound. This method is a variation of the sol-gel process that utilizes citric acid and a polyhydroxy alcohol, typically ethylene (B1197577) glycol, to form a polymeric network that entraps metal cations.
In a typical synthesis of SnO₂ via this method, a tin salt is dissolved in water, and then citric acid is added. The citric acid chelates the tin cations in the solution. Subsequently, ethylene glycol is added, and the mixture is heated. This heating promotes a polyesterification reaction between the citric acid and ethylene glycol, resulting in a polymeric resin. The tin ions are uniformly distributed throughout this organic polymer matrix. Finally, this resin is calcined at a high temperature. During calcination, the organic components are burned off, and the tin ions are oxidized, leading to the formation of fine, crystalline SnO₂ particles. The uniform distribution of the metal ions in the polymer precursor helps in obtaining a homogeneous and pure final product.
Microemulsion or Reverse Micellar Methods
The microemulsion or reverse micellar method is a versatile wet-chemical approach for synthesizing nanoparticles with controlled size and morphology. core.ac.uk This technique utilizes a thermodynamically stable, isotropic dispersion of two immiscible liquids, where one liquid phase is dispersed as micro-domains within the other, stabilized by a surfactant film at the interface. psu.edu In the context of SnO₂ synthesis, water-in-oil (w/o) microemulsions are commonly employed, where aqueous nanodroplets act as constrained reactors for the chemical reactions. core.ac.ukpsu.edu
The process typically involves preparing two separate microemulsion systems. scientific.net One contains the tin precursor, such as tin(II) chloride (SnCl₂) or tin(IV) chloride (SnCl₄), dissolved in the aqueous phase. scientific.netmdpi.com The other microemulsion contains a precipitating agent, like ammonium hydroxide or ammonium oxalate (B1200264). core.ac.uk When these two microemulsions are mixed, the nanodroplets collide and coalesce, allowing the reactants to mix and precipitate the tin hydroxide or oxalate precursor within the confined space of the micelles. psu.eduscientific.net The size of the resulting nanoparticles is influenced by the size of the aqueous cores, which can be controlled by adjusting the water-to-surfactant molar ratio. core.ac.uk
Following the precipitation, the precursor nanoparticles are collected through centrifugation, washed to remove the surfactant and other residues, and then calcined at elevated temperatures (e.g., 500-600 °C) to convert the precursor into crystalline SnO₂. core.ac.ukscientific.net This method has been successfully used to produce spherical SnO₂ nanoparticles with diameters in the range of 20-50 nm. scientific.net
Key Parameters in Microemulsion Synthesis of SnO₂:
| Parameter | Description | Effect on Nanoparticle Properties |
| Surfactant | Stabilizes the microemulsion. Examples include cetyl trimethyl ammonium bromide (CTAB) and sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) (AOT). core.ac.ukscientific.net | Influences the size and stability of the reverse micelles. |
| Co-surfactant | Often an alcohol (e.g., n-propanol) that helps to increase the flexibility of the surfactant film. mdpi.com | Affects the stability and size range of the microemulsion droplets. |
| Oil Phase | The continuous medium. n-heptane or n-hexane are common choices. scientific.netmdpi.com | Provides the non-polar environment for the reverse micelles. |
| Precursor | The source of tin. Tin(II) chloride dihydrate (SnCl₂·2H₂O) is a frequently used precursor. scientific.net | The concentration can influence the final particle size and yield. |
| Precipitating Agent | Induces the formation of the tin precursor. Ammonium hydroxide is a common choice. core.ac.uk | The rate of addition can affect the nucleation and growth of nanoparticles. |
| Calcination Temperature | The temperature at which the precursor is converted to SnO₂. | Determines the crystallinity and final particle size of the SnO₂. core.ac.ukscientific.net |
Vapor-Phase Deposition Techniques
Vapor-phase deposition techniques are "bottom-up" approaches where the material is built up from atomic or molecular species in the vapor phase onto a substrate. These methods are particularly well-suited for fabricating high-quality, uniform thin films and can also be adapted to grow various nanostructures.
Chemical Vapor Deposition (CVD) is a powerful technique for producing high-purity, high-performance solid materials, including SnO₂ thin films and nanostructures. google.comd-nb.info The process involves the reaction or decomposition of gaseous precursors on a heated substrate surface. researchgate.net A variety of precursors have been utilized for SnO₂ deposition, including organometallic compounds like tetramethyltin (B1198279) (Me₄Sn) and tetraethyltin (B1219993) (SnEt₄), as well as inorganic precursors such as stannic chloride (SnCl₄). google.comjournaldephysique.org An oxidizing agent, typically oxygen or water, is often required to facilitate the formation of the oxide. google.com
CVD offers excellent control over film thickness, doping levels, and conformal coverage. google.com The properties of the resulting SnO₂ are highly dependent on deposition parameters such as substrate temperature, precursor concentration, and gas flow rates. journaldephysique.orgimp.kiev.ua For instance, the morphology of SnO₂ can be tuned from zero-dimensional (0D) nanoparticles to one-dimensional (1D) nanostructures by adjusting the furnace heating rate. imp.kiev.ua The technique can be implemented in various configurations, including low-pressure CVD (LPCVD) and plasma-enhanced CVD (PECVD), which allows for deposition at lower temperatures. journaldephysique.orgaip.org
Common Precursors for CVD of SnO₂:
| Precursor | Chemical Formula | Oxidant | Typical Deposition Temperature Range (°C) |
| Tetraethyltin | Sn(C₂H₅)₄ | Oxygen | 320 - 470 |
| Stannic Chloride | SnCl₄ | Oxygen / Water | 200 - 500+ |
| Dibutyltin diacetate | Bu₂Sn(OAc)₂ | Oxygen | Not specified |
| Dimethyltin dichloride | Me₂SnCl₂ | Oxygen | Not specified |
| Tetramethyltin | Sn(CH₃)₄ | Oxygen | Not specified |
Data sourced from multiple references. google.comjournaldephysique.orgaip.org
Magnetron sputtering is a physical vapor deposition (PVD) technique widely used for depositing high-quality thin films over large areas. sci-hub.se In this process, a target of the material to be deposited (in this case, SnO₂) is bombarded with energetic ions (usually argon) in a vacuum chamber. sci-hub.seresearchgate.net This bombardment causes atoms from the target to be ejected or "sputtered," which then travel and deposit onto a substrate, forming a thin film.
For SnO₂ film fabrication, a ceramic SnO₂ target is typically used, and the deposition is carried out in an argon atmosphere. sci-hub.se The properties of the deposited films, such as their structure, optical transparency, and electrical conductivity, can be tailored by controlling parameters like the sputtering power, working pressure, and post-deposition annealing temperature. sci-hub.senih.gov For example, increasing the annealing temperature can lead to a slight increase in the bandgap energy and improved photoresponse of the SnO₂ films. sci-hub.se Both direct current (DC) and radio frequency (RF) magnetron sputtering can be employed, with RF sputtering being suitable for depositing from insulating ceramic targets like SnO₂. researchgate.netnih.gov
Thermal evaporation is another PVD technique for synthesizing thin films and nanostructures. researchgate.net The process involves heating a source material, such as Sn metal or SnO/SnO₂ powders, in a high-vacuum environment until it evaporates. researchgate.netacs.org The resulting vapor then travels and condenses on a cooler substrate, forming a film or nanostructures.
This method can be used to produce nanostructured SnO₂ films with grain sizes ranging from 30 to 70 nm. researchgate.net The phase and morphology of the resulting tin oxide are sensitive to the vacuum conditions and the temperature of the source and substrate. researchgate.netresearchgate.net For instance, SnO₂ nanobelts and nanowires can be synthesized by evaporating SnO₂ powder at high temperatures (e.g., 1350 °C) in a controlled argon gas flow. acs.orgresearchgate.net The growth mechanism often involves a vapor-liquid-solid (VLS) process, especially when a metal catalyst is used. researchgate.net
Magnetron Sputtering for Thin Film Fabrication
Controlled Morphology and Dimensionality in SnO₂ Synthesis
The functional properties of SnO₂ are intimately linked to its size, shape, and dimensionality. Consequently, significant research efforts have been directed towards methods that allow for precise control over these characteristics.
Zero-dimensional (0D) nanostructures, such as nanoparticles and quantum dots (QDs), are materials where the charge carriers are confined in all three spatial dimensions. This quantum confinement leads to unique electronic and optical properties that differ significantly from the bulk material. aip.org SnO₂ QDs, typically with diameters less than 10 nm, exhibit a wider bandgap compared to bulk SnO₂. aip.orgnih.gov
A variety of methods have been developed to synthesize 0D SnO₂ nanostructures. A simple aqueous route involves the hydrolysis and oxidation of a tin(II) chloride precursor, which can produce SnO₂ QDs with an average size of 1.9 nm. nih.govdoaj.org The size of these QDs can be further controlled through post-synthesis hydrothermal treatments at different temperatures. nih.govdoaj.org
The sol-gel method is another widely used, low-cost technique for producing SnO₂ QDs. aip.orgaip.org In this process, a tin precursor like tin(II) chloride dihydrate is hydrolyzed to form a gel, which is then heat-treated to yield SnO₂ nanoparticles. aip.org Surfactants such as polyethylene (B3416737) glycol (PEG) can be used to prevent agglomeration and control particle size. aip.org Other techniques for synthesizing 0D SnO₂ include microemulsion methods, mechanochemical reactions, and thermal evaporation. core.ac.ukscientific.netresearchgate.netmdpi.com
Comparison of Synthesis Methods for 0D SnO₂:
| Synthesis Method | Typical Precursor(s) | Key Features | Resulting Particle Size |
| Aqueous Hydrolysis | Tin(II) chloride dihydrate (SnCl₂·2H₂O), Thiourea | Simple, aqueous-based, allows for size control via hydrothermal treatment. nih.govdoaj.org | 1.9 - 4.0 nm |
| Sol-Gel | Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ammonium hydroxide | Low-cost, simple, uses surfactants to control agglomeration. aip.orgaip.org | < 10 nm |
| Microemulsion | Tin(II) chloride, Ammonium oxalate | Forms monodisperse nanoparticles within reverse micelle nanoreactors. core.ac.uk | ~25 nm |
| Chemical Vapor Deposition (CVD) | Tin(II) oxalate | Allows for morphology control by varying process parameters like heating rate. d-nb.infoimp.kiev.ua | 40 - 200 nm |
Data compiled from multiple sources. core.ac.ukd-nb.infoimp.kiev.uaaip.orgnih.govdoaj.orgaip.org
One-Dimensional Nanostructure Growth (Nanorods, Nanowires, Nanobelts, Nanotubes)
The synthesis of one-dimensional (1D) this compound (SnO₂) nanostructures, including nanorods, nanowires, nanobelts, and nanotubes, has attracted significant research interest due to their unique properties and potential applications in various fields. scispace.com A variety of methods have been developed to control the morphology, crystal structure, and dimensions of these 1D nanostructures. scispace.comnih.gov
Nanorods:
This compound nanorods can be synthesized through several methods, including hydrothermal routes and thermal decomposition. A simple template-free hydrothermal method involves the initial formation of a lamellar SnO intermediate, which is then calcined to produce SnO₂ nanorods. worldscientific.com In this process, SnCl₂ and urea (B33335) are used as precursors, where tiny crystal nuclei of Sn(OH)₂ and some SnCO₃ are generated, which then assemble into nanorods. worldscientific.com Another approach involves a one-step, eco-friendly hydrothermal method using Na₂SnO₃·3H₂O as a precursor, where SnO₂ nanoparticles first form and then assemble into nanorods with increased reaction time. espublisher.com Single crystalline SnO₂ bullet-shaped nanorods with an average size of about 100 nm have been synthesized via a hydrothermal growth route using SnCl₂·2H₂O and N₂H₄·2H₂O as raw materials. ingentaconnect.com Additionally, SnO₂ nanorods with a rutile structure have been prepared by annealing fine SnO₂ powder in a NaCl flux at 800 °C for 2.5 hours, resulting in nanorods with diameters of approximately 20–40 nm and lengths up to 1 μm. rsc.org A novel method for high-yield synthesis of rutile SnO₂ nanorods involves the oriented aggregation of single SnO nanoparticles prepared via a solid-state reaction, followed by heat treatment in the presence of NaCl. acs.org
Table 1: Synthesis Methods for this compound Nanorods
| Method | Precursors | Key Process Steps | Resulting Nanorod Characteristics |
| Hydrothermal | SnCl₂·2H₂O, Urea | Formation of SnO intermediate, followed by calcination. worldscientific.com | - |
| Hydrothermal | Na₂SnO₃·3H₂O | One-step, eco-friendly method; nanoparticles assemble into nanorods. espublisher.com | High Na-storage capacity. espublisher.com |
| Hydrothermal | SnCl₂·2H₂O, N₂H₄·2H₂O | Hydrothermal growth route. ingentaconnect.com | Single crystalline, bullet-shaped, ~100 nm average size. ingentaconnect.com |
| Thermal Annealing | SnO₂ powder, NaCl flux, NP9 surfactant | Annealing at 800 °C for 2.5 hours. rsc.org | Rutile structure, diameters of 20–40 nm, lengths up to 1 μm. rsc.org |
| Oriented Aggregation | SnCl₂·2H₂O, NaOH, NaCl | Solid-state reaction to form SnO nanoparticles, followed by heat treatment. acs.org | Rutile structure, fairly uniform. acs.org |
| Hydrothermal | SnCl₄·5H₂O | Template-free hydrothermal method at 200 °C for 18 hours. mdpi.com | Rutile structure, 85 nm diameter. mdpi.com |
Nanowires:
Thermal evaporation and chemical vapor deposition (CVD) are common techniques for synthesizing SnO₂ nanowires. Single-crystal SnO₂ nanowires can be grown on oxidized silicon substrates by the thermal evaporation of tin grains at 900°C in an Argon flow. researchgate.net This vapor-solid (VS) growth mechanism yields nanowires with diameters of 30–200 nm and lengths of several tens of micrometers. researchgate.net A fast heating method using a high-frequency induction furnace to heat a mixture of SnO₂ and carbon nanotube waste soot has also been reported to produce SnO₂ nanowire arrays with diameters of 50 to 100 nm. d-nb.info Furthermore, crystalline SnO₂ nanowires have been produced on various substrates like carbon paper, stainless steel, and copper using a CVD method with a gold thin film as a catalyst, following a vapor-liquid-solid (VLS) growth mechanism. uwo.ca The growth of these nanowires is highly dependent on temperature, with dense growth occurring in a narrow range around 785 °C. uwo.ca
Nanobelts:
SnO₂ nanobelts are often synthesized via thermal evaporation. Freestanding single crystalline zigzag SnO₂ nanobelts have been created by simple thermal evaporation onto an iron cylindrical sharp substrate, where the morphology is controlled by the heating temperature and Ar gas flow rate. nih.gov High-purity single-crystalline SnO₂ nanobelts with a rutile structure can be synthesized using an exothermic reaction, resulting in nanobelts of 50–120 nm in width, 20–50 nm in thickness, and 2–10 μm in length. usc.edu Another method is a catalyst-free chemical vapor transport and condensation process in an Ar/O₂ atmosphere, which can produce Al-doped SnO₂ nanobelts. iaamonline.org Additionally, the electrospinning technique followed by calcination at 600 °C has been used to prepare smooth and uniform SnO₂ nanobelts. rsc.org A self-propagating high-temperature synthesis (SHS) technology has also been developed for a simple and efficient synthesis of high-purity single-crystalline SnO₂ nanobelts. tandfonline.com
Nanotubes:
SnO₂ nanotubes have been successfully synthesized using techniques such as electrospinning and template-assisted methods. The electrospinning process, followed by calcination in air, can produce uniform hollow fibers with an average outer diameter of around 124 nm and a wall thickness of about 25 nm. powdermat.org These nanotubes are composed of approximately 14 nm nanocrystals. powdermat.org A layer-by-layer technique using carbon nanotubes as a template is another approach to synthesize SnO₂ nanotubes. scientific.net An electrochemical method at room temperature allows for the synthesis of SnO₂ nanotubes with controlled diameter and length by varying the pore size of the scaffolds and the deposition time. duke.edu A one-pot solution phase synthesis using surfactant-assisted micelles as a soft template has also been reported, where the aggregation of small SnO₂ nanoparticles forms the nanotube structure. acs.org
Table 2: Synthesis Methods for this compound Nanowires, Nanobelts, and Nanotubes
| Nanostructure | Method | Precursors/Substrates | Key Process Steps | Resulting Characteristics |
| Nanowires | Thermal Evaporation | Tin grains, oxidized silicon substrate | Heating at 900°C in Ar flow. researchgate.net | Single crystal, 30–200 nm diameter. researchgate.net |
| Nanowires | Fast Heating | SnO₂, CNT waste soot | High-frequency induction heating. d-nb.info | 50–100 nm diameter. d-nb.info |
| Nanowires | CVD | Sn precursor, various substrates (carbon paper, stainless steel) | VLS mechanism with gold catalyst, ~785 °C. uwo.ca | Crystalline, uniform diameter. uwo.ca |
| Nanobelts | Thermal Evaporation | - | Controlled temperature and Ar flow. nih.gov | Single crystalline, zigzag morphology. nih.gov |
| Nanobelts | Electrospinning | PVP-SnO₂ composite | Calcination at 600 °C. rsc.org | Smooth, uniform, pure tetragonal rutile phase. rsc.org |
| Nanotubes | Electrospinning | - | Calcination in air. powdermat.org | Hollow fibers, ~124 nm outer diameter. powdermat.org |
| Nanotubes | Template-Assisted | Carbon nanotubes | Layer-by-layer technique. scientific.net | - |
| Nanotubes | Electrochemical | - | Room temperature deposition in scaffolds. duke.edu | Controlled diameter and length. duke.edu |
| Nanotubes | Solution Phase | SnCl₄·5H₂O, PVP, Na₂S, DMSO | Micelle promoted self-assembly. acs.org | Hollow, ~200 nm diameter. acs.org |
Two-Dimensional Nanosheet Development
Two-dimensional (2D) SnO₂ nanosheets have been synthesized through various methods, with hydrothermal and solution-based approaches being prominent.
A substrate-free hydrothermal route can produce 2D SnO₂ nanosheets at a relatively low temperature of 130 °C. mdpi.comnih.gov This method uses sodium stannate (Na₂SnO₃) and sodium hydroxide (NaOH) in a mixed solvent of absolute ethanol and deionized water. mdpi.comresearchgate.net The resulting nanosheets possess a tetragonal rutile structure and are composed of oriented SnO₂ nanoparticles with diameters of 6–12 nm. mdpi.comnih.gov The growth mechanism is suggested to be oriented attachment. mdpi.com Another hydrothermal method employs cetyltrimethyl ammonium bromide (CTAB) as a cationic surfactant at 180 °C to synthesize SnO₂ nanosheets. aip.orgaip.org This process yields nanocrystallites with an average size of 3.87 nm. aip.orgaip.org
A liquid metal printing technique has also been developed to create monolayer and bilayer indium tin oxide (ITO) nanosheets, with bilayer samples exhibiting high transparency. researchgate.net This method exfoliates the surface oxide of molten tin. researchgate.net Additionally, a nonhydrolytic sol-gel method at ambient temperature has been used to synthesize atomically thin tin oxide nanosheets. acs.org
The thickness of the nanosheets is a critical parameter that can be controlled to improve material properties. For instance, gas sensing performance can be significantly improved when the thickness of the nanosheets is reduced to a critical value. tandfonline.comtandfonline.com
Table 3: Synthesis Methods for this compound Nanosheets
| Method | Precursors/Reagents | Temperature | Key Features | Resulting Nanosheet Characteristics |
| Hydrothermal | Sodium stannate, Sodium hydroxide, Ethanol, Deionized water | 130 °C | Substrate-free, surfactant-free. mdpi.comresearchgate.net | Composed of 6–12 nm nanoparticles, tetragonal rutile structure. mdpi.comnih.gov |
| Hydrothermal | SnCl₂·5H₂O, Cetyltrimethyl ammonium bromide (CTAB) | 180 °C | Cationic surfactant-assisted. aip.orgaip.org | Average crystallite size of 3.87 nm, rutile tetragonal structure. aip.orgaip.org |
| Liquid Metal Printing | Molten tin | - | Exfoliation of surface oxide. researchgate.net | Atomically thin. researchgate.net |
| Nonhydrolytic Sol-Gel | - | Ambient | - | Atomically thin. acs.org |
Three-Dimensional Hierarchical Architectures
Three-dimensional (3D) hierarchical SnO₂ nanostructures, which are self-assembled from lower-dimensional building blocks like nanosheets and nanorods, have been synthesized to enhance their functional properties. tandfonline.comtandfonline.com
Hydrothermal methods are widely employed for the synthesis of these complex structures. For example, 3D hierarchical SnO₂ nanostructures assembled from ultrathin nanosheets (9–12 nm thick) can be synthesized hydrothermally by adding sodium oxalate (Na₂C₂O₄). tandfonline.comtandfonline.com Replacing Na₂C₂O₄ with an equimolar mixture of oxalic acid (H₂C₂O₄) and sodium hydroxide (NaOH) can lead to a decrease in the dimensions of the nanosheets. tandfonline.comtandfonline.com These hierarchical structures often exhibit flower-like or urchin-like morphologies with average diameters of 1–2 µm. tandfonline.com
By controlling the hydrothermal time and the amount of citric acid, various hierarchical SnO₂ microspheres assembled from 1D nanorods can be prepared, including urchin-like, flower-like, and hydrangea-like structures. mdpi.com The diameter of the constituent nanorods can be tuned, which in turn affects the properties of the final 3D architecture. mdpi.com
Another approach involves a one-step hydrothermal method to create novel 3D multipole SnO₂ nanoarchitectures self-assembled from nanosheets with rough surfaces at 160 °C. cambridge.org The synthesis of hierarchical structures can also be achieved from a lyophilic film-forming system of SnCl₄/EtOH/NH₄OH, where the shape and size of the structures can be controlled by the ratio of the precursors. mdpi.com Furthermore, unique 3D hierarchical CNF/SnO₂/PPy composite materials have been synthesized through a combination of electrospinning, carbonization, and hydrothermal treatment. mdpi.com
These hierarchical structures benefit from a large surface area and high surface permeability, which are advantageous for applications such as gas sensing. tandfonline.comtandfonline.comcambridge.orgmdpi.com
Table 4: Synthesis of 3D Hierarchical this compound Architectures
| Method | Precursors/Reagents | Key Process/Features | Resulting Architecture | Constituent Building Blocks |
| Hydrothermal | Sodium oxalate (Na₂C₂O₄) | Addition of Na₂C₂O₄. tandfonline.comtandfonline.com | Flower-like | Ultrathin nanosheets (9–12 nm thick). tandfonline.comtandfonline.com |
| Hydrothermal | Oxalic acid, Sodium hydroxide | Substitution for Na₂C₂O₄. tandfonline.comtandfonline.com | - | Nanosheets with decreased dimensions. tandfonline.comtandfonline.com |
| Hydrothermal | Citric acid | Control of hydrothermal time and citric acid amount. mdpi.com | Urchin-like, flower-like, hydrangea-like | One-dimensional nanorods. mdpi.com |
| Hydrothermal | - | One-step method at 160 °C. cambridge.org | Multipole nanoarchitecture | Nanosheets with rough surfaces. cambridge.org |
| Sol-Gel | SnCl₄, EtOH, NH₄OH | Control of precursor ratio. mdpi.com | Various hierarchical structures | SnO₂ and NH₄Cl crystallites. mdpi.com |
| Multi-step | PAN/PVP, SnCl₄·5H₂O, PPy | Electrospinning, carbonization, hydrothermal treatment, polymerization. mdpi.com | 3D hierarchical composite | Carbon nanofibers, SnO₂, Polypyrrole. mdpi.com |
Advanced Characterization Techniques for Probing Tin Iv Oxide Properties
Structural and Morphological Characterization
The physical form and crystalline nature of tin(IV) oxide are fundamental to its performance. Techniques such as X-ray diffraction and electron microscopy provide critical insights into these aspects.
X-ray diffraction (XRD) is a primary technique for determining the crystalline structure of this compound. The diffraction patterns reveal the phase purity and crystal system of the material. For SnO₂, the most common crystalline form is the tetragonal rutile structure, also known as cassiterite. researchgate.netjetir.org XRD patterns of SnO₂ typically show distinct peaks corresponding to specific crystallographic planes, such as (110), (101), (200), and (211). researchgate.netjkps.or.kr The sharpness and intensity of these peaks are indicative of the degree of crystallinity. psu.edu
Beyond phase identification, XRD is widely used to estimate the average crystallite size of SnO₂ nanoparticles. The Scherrer equation is a common method for this calculation, which relates the broadening of the diffraction peaks to the crystallite size. scialert.net For instance, studies have reported the synthesis of SnO₂ nanoparticles with crystallite sizes ranging from a few nanometers to several tens of nanometers, as determined by XRD analysis. scialert.netustb.edu.cninoe.ro It's important to note that factors like lattice strain can also contribute to peak broadening, and methods like the Williamson-Hall plot can be used to separate the effects of size and strain. scialert.net
Interactive Data Table: Crystallite Size of SnO₂ Determined by XRD
Electron microscopy techniques are indispensable for visualizing the morphology, size, and arrangement of this compound particles at the nanoscale.
Scanning Electron Microscopy (SEM) and Field Emission SEM (FE-SEM) provide information about the surface morphology and particle shape. jetir.org FE-SEM offers higher resolution and is often used to observe the fine details of nanostructures. jetir.org Studies have used SEM and FE-SEM to reveal various morphologies of SnO₂, including spherical nanoparticles, nanorods, nanosheets, and flower-like structures. researchgate.netnih.govresearchgate.net
Transmission Electron Microscopy (TEM) allows for the direct imaging of individual nanoparticles, providing information on their size, shape, and aggregation state. nih.gov Selected Area Electron Diffraction (SAED), a feature of TEM, can confirm the crystalline structure of the nanoparticles. psu.edunih.gov
High-Resolution TEM (HRTEM) provides even greater detail, enabling the visualization of the crystal lattice fringes. amazon.com The spacing between these fringes can be measured and correlated with the d-spacing values obtained from XRD, confirming the crystallographic planes. For example, HRTEM has been used to identify the lattice fringes corresponding to the (110) plane of the rutile phase of SnO₂. amazon.comjmst.orgchalcogen.ro
The Brunauer-Emmett-Teller (BET) method is a crucial technique for determining the specific surface area of a material. This is particularly important for applications like catalysis and gas sensing, where a high surface-to-volume ratio is often desirable. acs.org The analysis involves the physical adsorption of a gas, typically nitrogen, onto the surface of the material at a controlled temperature. By measuring the amount of gas adsorbed at different pressures, the specific surface area can be calculated. For example, a study using a polyol synthesis method for SnO₂ reported a specific surface area of 24.528 m²/g as determined by BET analysis. researchgate.net
Electron Microscopy (SEM, TEM, HRTEM, FE-SEM) for Morphology, Particle Size Distribution, and Nanostructure Formation
Spectroscopic Characterization of Electronic and Optical Features
Spectroscopic techniques are employed to investigate the electronic structure and optical properties of this compound, which are critical for its use in optoelectronic devices.
UV-Visible (UV-Vis) spectroscopy and Diffuse Reflectance Spectroscopy (DRS) are standard methods for studying the optical properties of this compound. ustb.edu.cniau.ir These techniques measure the absorption of light as a function of wavelength. From the absorption data, the optical band gap (E_g) of the semiconductor can be determined using a Tauc plot. rspsciencehub.comresearchgate.net this compound is a wide band gap semiconductor, with a reported band gap of approximately 3.6 eV for the bulk material. ias.ac.in However, the band gap can be influenced by factors such as particle size and doping. ijlret.comnih.gov For instance, studies have shown that the band gap of SnO₂ nanoparticles can vary, with reported values ranging from 2.5 eV to 3.87 eV depending on the synthesis conditions and any dopants present. researchgate.netias.ac.in
Interactive Data Table: Optical Band Gap of SnO₂
Photoluminescence (PL) spectroscopy is a powerful, non-destructive technique used to investigate the emission properties of this compound. sci-hub.se When the material is excited by photons of sufficient energy, electrons are promoted to higher energy states. The subsequent relaxation of these electrons can result in the emission of light, which is detected by the spectrometer. The PL spectrum provides information about the electronic structure, including the presence of defect states within the band gap. iau.ir
The PL spectra of SnO₂ often exhibit a near-band-edge UV emission, as well as visible emission bands. ustb.edu.cn The visible luminescence is frequently attributed to defects such as oxygen vacancies, which act as radiative centers. iau.irsapub.org The position and intensity of these emission peaks can be influenced by factors like crystallite size, morphology, and annealing temperature. ustb.edu.cnnju.edu.cn For example, some studies have reported emission peaks in the blue-green region of the spectrum, which are associated with oxygen vacancies near the surface of the nanoparticles. ustb.edu.cn Others have observed emissions at various wavelengths, including around 470 nm, 560 nm, and 581 nm, which are also linked to defect states. nju.edu.cntandfonline.comresearchgate.net
Electron Energy Loss Spectroscopy (EELS) and X-ray Absorption Spectroscopy (XAS) for Defect and Electronic Structure Probing
Electrochemical and Electrical Characterization
Potentiometric Impedance Spectroscopy (PIS) is a powerful electrochemical technique used to investigate the electrical properties of materials like this compound, particularly in the context of gas sensors. This method allows for the deconvolution of different contributions to the total resistance of a material, specifically separating the bulk (or intra-grain) resistance from the inter-grain (or grain boundary) resistance. This separation is crucial for understanding the sensing mechanism and the effects of aging on SnO₂-based sensors.
In a typical PIS measurement on a polycrystalline material like SnO₂, the resulting impedance spectrum, often plotted in a Nyquist plot (imaginary part vs. real part of impedance), can exhibit multiple semicircles. Each semicircle corresponds to a different resistive-capacitive (RC) element in the material. For SnO₂, these are typically assigned to the bulk properties of the crystalline grains and the properties of the grain boundaries. By fitting the impedance data to an equivalent circuit model, the values for the bulk resistance (R_bulk) and the inter-grain resistance (R_inter-grain) can be quantified.
Research has utilized PIS to study the aging mechanisms of SnO₂-based gas sensors. It was observed that repeated annealing, simulating the operational conditions of a sensor, leads to irreversible changes in the electronic behavior of SnO₂. Specifically, PIS measurements revealed an increase in the bulk resistance and a decrease in the inter-grain resistance after repeated annealing.
The increase in bulk resistance was proposed to be a result of the repair of lattice defects within the SnO₂ grains. In contrast, the decrease in inter-grain resistance was suggested to be due to a change in the population of oxygen vacancies at or near the grain surfaces. These findings highlight the utility of PIS in providing detailed insights into the different electrical transport pathways within the material and how they are affected by external factors.
The following table summarizes the key parameters obtained from PIS analysis of this compound and their interpretation.
| Parameter | Description | Typical Observation upon Aging/Annealing | Proposed Mechanism | Reference(s) |
| Bulk Resistance (R_bulk) | Resistance within the individual SnO₂ crystalline grains. | Increases | Repair of lattice defects in the bulk. | |
| Inter-grain Resistance (R_inter-grain) | Resistance at the boundaries between SnO₂ grains. | Decreases | Change in the population of oxygen vacancies at/near grain surfaces. |
Hall effect measurements are a fundamental experimental technique for characterizing the charge transport properties of semiconductor materials, including this compound. This measurement provides direct information about the type of majority charge carriers (n-type or p-type), their concentration (or density), and their mobility. SnO₂ is naturally an n-type semiconductor due to intrinsic defects like oxygen vacancies, which act as electron donors.
The Hall effect measurement involves applying a magnetic field perpendicular to the direction of current flow in a sample and measuring the resulting transverse voltage, known as the Hall voltage. From the Hall voltage, the Hall coefficient can be calculated, which is inversely proportional to the charge carrier concentration. The mobility of the charge carriers can then be determined from the Hall coefficient and the measured electrical resistivity of the material.
Studies on SnO₂ thin films using Hall effect measurements have provided valuable data on its charge carrier transport properties. For thin and porous SnO₂ films, Hall effect measurements have revealed relatively high charge carrier concentrations, typically in the range of 10¹⁸ to 10¹⁹ cm⁻³, and effective mobilities in the range of 5 to 30 cm² V⁻¹ s⁻¹. Other studies have reported charge carrier densities in the range of 1–3 × 10²⁰ cm⁻³ and mobilities of 10–20 cm²/Vs. The charge carrier density in SnO₂ is known to be limited to values around 10²¹ cm⁻³.
The charge carrier concentration and mobility in SnO₂ are strongly dependent on factors such as the operating temperature and the composition of the ambient atmosphere. For instance, the charge carrier concentration has been observed to change with varying oxygen concentrations in the surrounding gas, which is a key aspect of its gas sensing behavior.
The following table presents a range of typical values for charge carrier concentration and mobility in this compound as determined by Hall effect measurements from various research findings.
| Parameter | Typical Range of Values | Conditions/Notes | Reference(s) |
| Charge Carrier Type | n-type | Due to intrinsic oxygen vacancies | |
| Charge Carrier Concentration | 10¹⁸ - 10¹⁹ cm⁻³ | For thin, porous films | |
| 1–3 × 10²⁰ cm⁻³ | For APCVD deposited films | ||
| Charge Carrier Mobility | 5 - 30 cm² V⁻¹ s⁻¹ | For thin, porous films | |
| 10 - 20 cm² V⁻¹ s⁻¹ | For APCVD deposited films |
These Hall effect measurements are crucial for understanding the fundamental electrical properties that govern the performance of SnO₂ in electronic devices such as gas sensors, transparent conducting electrodes, and transistors.
Theoretical and Computational Investigations of Tin Iv Oxide Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary tool for investigating the properties of SnO₂. By modeling the system at the atomic level, DFT can predict a wide range of material characteristics with a high degree of accuracy.
Electronic Band Structure and Density of States Calculations
DFT calculations are instrumental in determining the electronic band structure and density of states (DOS) of SnO₂. The material in its rutile phase is a direct bandgap semiconductor, with both the conduction band minimum (CBM) and the valence band maximum (VBM) located at the Γ point of the Brillouin zone. beilstein-journals.orgajrt.dz The calculated band gap varies with the functional used; for instance, the Tran-Blaha Modified Becke–Johnson (TB-mBJ) correction yields values closer to the experimental band gap of approximately 3.6 eV. ajrt.dzaip.org
The density of states reveals the contributions of different atomic orbitals. uclouvain.be The upper valence bands are primarily composed of O 2p and Sn 5p states, while the conduction band is mainly formed by Sn 5s and Sn 5p orbitals. ajrt.dzuclouvain.be Deeper valence levels show contributions from Sn 5s and O 2s orbitals. beilstein-journals.org These calculations are fundamental to understanding the material's conductivity and optical transitions.
| Functional | Calculated Band Gap (eV) | Reference |
|---|---|---|
| LDA | ~2.0-2.5 | uclouvain.bescientific.net |
| GGA (PBE) | ~2.3-2.8 | scientific.netresearchgate.net |
| B3LYP | ~3.6 | scientific.netresearchgate.net |
| PBE0 | ~3.35 | researchgate.net |
| HSE06 | ~3.6 | mdpi.com |
| TB-mBJ | ~3.23-3.5 | ajrt.dzbohrium.com |
| GGA+U | 3.628 | propulsiontechjournal.com |
Optical Properties Simulation (Dielectric Function, Refractive Index, Absorption Coefficient, Energy-Loss Spectrum)
DFT is also used to simulate the optical properties of SnO₂. The dielectric function, which describes how a material responds to an electric field, is a key property. The imaginary part of the dielectric function is directly related to the electronic band structure and can be used to calculate other optical constants. researchgate.net
Simulations show that the static dielectric constant for pure SnO₂ is around 5.4. researchgate.net The refractive index at low frequencies has been calculated to be approximately 1.54 using hybrid functionals like PBE0, while other functionals like LDA and PBE yield a value closer to 2.0. mdpi.com Experimental values are reported to be around 1.9 to 2.0. mdpi.com The absorption coefficient, derived from these properties, confirms that SnO₂ is transparent in the visible region with a sharp absorption edge in the ultraviolet range, consistent with its wide band gap. bohrium.comchalcogen.ro The electron energy-loss spectrum (EELS) can also be simulated, showing a prominent bulk plasmon peak around 21.0 eV. cambridge.org
| Property | Calculated Value | Functional/Method | Reference |
|---|---|---|---|
| Static Dielectric Constant (ε₁(0)) | ~5.4 | GGA-PBE | researchgate.net |
| Static Dielectric Constant (ε₁(0)) | 2.381 | HSE06 | mdpi.com |
| Refractive Index (n(0)) | ~2.33 | GGA-PBE | researchgate.net |
| Refractive Index (n(0)) | 1.54 | PBE0/HSE06 | mdpi.com |
Defect Formation Energies and Stability Predictions
DFT calculations are crucial for understanding the nature and stability of point defects in SnO₂, which are known to significantly influence its conductivity. The formation energy of a defect is a key indicator of its concentration under equilibrium conditions. sci-hub.seresearchgate.net
Studies have shown that under oxygen-poor conditions, oxygen vacancies (V_O) and tin interstitials (Sn_i) have low formation energies, making them the most abundant native defects. researchgate.netucl.ac.ukresearchgate.net These defects act as shallow donors, contributing to the intrinsic n-type conductivity of SnO₂. ucl.ac.ukaip.orgencyclopedia.pub The formation energy of these defects can be influenced by doping; for example, Mg doping can lower the formation energies of both V_O and Sn_i, potentially enhancing conductivity. researchgate.net Conversely, under oxygen-rich conditions, tin vacancies (V_Sn) may become more favorable. rsc.org DFT simulations help predict which defects are most likely to form under specific synthesis conditions. encyclopedia.pub
Gas Adsorption Mechanisms and Surface Interactions
The performance of SnO₂ in gas sensing applications is governed by the interaction of gas molecules with its surface. DFT simulations provide a molecular-level understanding of these adsorption mechanisms.
For carbon monoxide (CO) sensing, studies show that CO molecules can adsorb onto the SnO₂ (110) surface, most stably on top of a surface tin atom. conicet.gov.arsensorsportal.com This interaction involves a transfer of charge from the surface to the CO molecule. researchgate.net The presence of dopants like palladium (Pd) can significantly enhance the adsorption energy, making the sensor more sensitive. conicet.gov.arconicet.gov.ar
In the case of hydrogen sulfide (B99878) (H₂S), DFT calculations reveal that H₂S dissociatively adsorbs on the SnO₂ (110) surface. infn.it The molecule is oxidized to form sulfite (B76179) and eventually sulfate (B86663) species, a process that involves a significant release of energy and charge transfer from the surface products, explaining the change in resistance observed in n-type SnO₂ sensors. infn.it These simulations have been used to understand the enhanced sensing performance of SnO₂ nanostructures when hybridized with materials like C₆₀ or doped with transition metals. nih.govrsc.orgacs.org
Exciton (B1674681) Energy, Carrier Mobility, and Partial Charge Density Analysis
DFT and related methods can be used to investigate more complex properties. The exciton binding energy in SnO₂ is high, estimated to be around 130 meV, which is important for its luminescent properties. chalcogen.ro
Carrier mobility, a critical parameter for electronic and optoelectronic devices, can also be calculated from first principles. By solving the Boltzmann transport equation with inputs from DFT, studies have determined the electron mobility in SnO₂. arxiv.orgarxiv.org The mobility is limited by scattering from polar optical phonons and ionized impurities. arxiv.org Calculations predict a room-temperature electron drift mobility of around 373 cm²/V·s parallel to the c-axis and 228 cm²/V·s perpendicular to it for a carrier concentration of 10¹⁷ cm⁻³. arxiv.org The mobility is anisotropic, reflecting the directional differences in the electronic band structure. arxiv.org
Partial charge density analysis provides a visual representation of the electron distribution and bonding within the material. For instance, upon Si incorporation into SnO₂, charge density analysis shows the formation of Si-O covalent bonds, which alters the electronic structure and carrier concentration. aip.org Similarly, analysis of CO adsorption shows a withdrawal of charge from the surface by the CO molecule. conicet.gov.ar
Many-Body Perturbation Theory (MBPT) Approaches
While DFT is powerful, standard approximations like LDA and GGA often underestimate the band gap of semiconductors. Many-Body Perturbation Theory (MBPT) offers a more accurate, albeit computationally more expensive, approach to calculating excited-state properties. uclouvain.be
The G₀W₀ approximation, a method within MBPT, has been successfully used to compute the quasiparticle band structure of SnO₂. aps.org These calculations provide band gap values in much better agreement with experimental results compared to standard DFT. aps.org
Furthermore, to accurately describe optical absorption spectra, which involve the creation of electron-hole pairs (excitons), the Bethe-Salpeter equation (BSE) is solved on top of the G₀W₀ calculations. uclouvain.beaps.org This approach includes the electron-hole interaction, providing theoretical spectra that resolve long-standing discrepancies with experimental data regarding the anisotropic absorption onsets in SnO₂. aps.orgillinois.edu The BSE formalism has also been used to estimate exciton binding energies and their response to applied stress. uclouvain.beresearchgate.net Combining experimental techniques like valence electron energy-loss spectroscopy (VEELS) with MBPT calculations provides a powerful way to validate theoretical models and gain a comprehensive understanding of the dielectric response of SnO₂ over a wide energy range. cambridge.org
Advanced Exchange-Correlation Functionals (Hybrid Functionals, mBJ-GGA) in SnO2 Calculations
Standard and semi-local density functional theory (DFT) approximations, such as the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), are known to systematically underestimate the band gap of semiconductors. This limitation is particularly pronounced in tin(IV) oxide (SnO₂) due to an unusually large underestimation of the binding energy of Sn d states. aip.org To overcome these inaccuracies and achieve a more precise description of the electronic and structural properties of SnO₂, more sophisticated and computationally demanding methods like hybrid exchange-correlation functionals and the modified Becke-Johnson (mBJ) potential are employed.
Hybrid Functionals
Hybrid functionals improve upon standard functionals by incorporating a fraction of the exact Hartree-Fock (HF) exchange into the exchange-correlation functional. This mixing of HF exchange with DFT exchange helps to correct the self-interaction error inherent in standard approximations, leading to a more accurate prediction of electronic properties, particularly the band gap. Common hybrid functionals used in SnO₂ calculations include HSE06, PBE0, and B3LYP.
Heyd-Scuseria-Ernzerhof (HSE06) Functional: The HSE06 functional is a range-separated hybrid functional that has been extensively used for studying SnO₂. rsc.orgnih.govrsc.org In this approach, the amount of exact HF exchange can be tuned to reproduce experimental values accurately. For SnO₂, the ideal contribution of the exact hybrid functional was identified as 33% to match the experimental band gap of 3.6 eV. aip.orgaip.org Calculations using the HSE06 functional have been applied to investigate the electronic structure of various SnO₂ polymorphs, with resulting band gap values ranging from 2.15 to 3.35 eV. nih.gov A study on SnO₂/TiO₂ superlattices calculated the band gap of bulk SnO₂ to be 3.42 eV using HSE06, which closely aligns with the experimental value. rsc.org The HSE06 functional is also a valuable tool for analyzing the electronic structure of defects in doped SnO₂, such as in Ta-doped SnO₂. rsc.org
Perdew-Burke-Ernzerhof 0 (PBE0) Functional: The PBE0 functional is another widely used hybrid functional for SnO₂ systems. grafiati.comnih.gov It has been shown to provide an accurate description of the band gap compared to standard DFT functionals. nih.gov Studies have found that band structures of doped SnO₂ computed with PBE0 are more consistent with experimental results. nih.gov In one computational study, the geometry optimization of rutile SnO₂ using the PBE0 functional yielded lattice parameters of a = 4.826 Å and c = 3.265 Å. nih.gov The same study calculated a direct band gap of 3.05 eV. nih.gov Research comparing multiple functionals has shown that the band gap obtained from PBE0 and B3LYP is significantly more consistent with experimental data than results from GGA and LDA. grafiati.com
Becke, 3-parameter, Lee-Yang-Parr (B3LYP) Functional: The B3LYP functional is one of the most popular hybrid functionals and has been applied to simulate the properties of SnO₂. researchgate.netacs.orgcdmf.org.br Similar to other hybrid functionals, B3LYP has been found to yield a band gap that is more consistent with experimental results compared to standard approximations like GGA and LDA. grafiati.comresearchgate.net DFT calculations using the B3LYP functional have been employed to investigate the electronic properties of TiO₂/SnO₂ heterostructures and the interaction of SnO₂/rGO hybrids with gas molecules. researchgate.netacs.org
Modified Becke-Johnson (mBJ-GGA) Potential
As an alternative to the computationally expensive hybrid functionals, the modified Becke-Johnson potential (mBJ or TB-mBJ) offers an improved prediction of band gaps over standard GGA at a lower computational cost. researchgate.netresearchgate.net This method adjusts the exchange potential to better replicate the behavior of more accurate but costly approaches. The Tran–Blaha-modified Becke-Johnson (TB-mBJ) potential, in particular, has been shown to provide improved band gaps for SnO₂ compared to PBE-GGA. researchgate.netresearchgate.net One study using the mBJ-GGA method calculated a band gap of 2.5864 eV for SnO₂. researchgate.net
Research Findings on Calculated SnO₂ Properties
The choice of functional significantly impacts the calculated structural and electronic properties of SnO₂. The following tables summarize results from various computational studies, comparing them with experimental values for rutile SnO₂.
Table 1: Comparison of Experimental and Calculated Lattice Parameters for Rutile SnO₂
| Functional | a (Å) | c (Å) | Source |
| Experimental | 4.738 | 3.187 | nih.gov |
| PBE0 | 4.826 | 3.265 | nih.gov |
Table 2: Comparison of Experimental and Calculated Band Gaps (Eg) for Rutile SnO₂
| Functional | Calculated Eg (eV) | Band Gap Type | Source |
| Experimental | ~3.6 | Direct | rsc.orgresearchgate.net |
| HSE06 | 3.42 | Direct | rsc.org |
| HSE06 (33% HF) | 3.6 | Direct | aip.org |
| PBE0 | 3.05 | Direct | nih.gov |
| mBJ-GGA | 2.5864 | - | researchgate.net |
| B3LYP | Consistent with experiment | - | grafiati.comresearchgate.net |
Defect Engineering in Tin Iv Oxide Materials
Surface Defect Control via Synthesis Conditions and Annealing Atmospheres
Factors such as synthesis temperature, duration, precursors, and solvents all play a role in determining the final defect structure. mdpi.com For instance, preparing SnO₂ in an oxygen-poor environment promotes the formation of oxygen vacancies. mdpi.com Similarly, the hot organic solution method can yield smaller SnO₂ nanocrystals with a high concentration of oxygen defects. acs.org
Annealing is a powerful post-synthesis technique for modifying defect concentrations. The composition of the annealing atmosphere is a key variable:
Annealing in Vacuum or Reducing Atmospheres: Heating SnO₂ in a vacuum or a reducing atmosphere (like H₂ or Ar) effectively removes lattice oxygen, thereby increasing the concentration of oxygen vacancies. researchgate.netconicet.gov.arresearchgate.net Studies have shown that annealing temperature dictates the type of vacancy created; for example, heating in a vacuum below 800 K tends to form "bridging" oxygen vacancies, while temperatures at or above 800 K can create "in-plane" oxygen vacancies, which have a more significant impact on conductivity. researchgate.netresearchgate.net
Annealing in Oxidizing Atmospheres: Conversely, annealing in an oxygen-rich atmosphere can reduce the concentration of oxygen vacancies, which can be useful for applications requiring lower carrier concentrations. conicet.gov.arresearchgate.net However, increasing the annealing temperature even in O₂ can still improve crystallinity and reduce certain film defects. researchgate.net
Annealing in Inert Atmospheres: Annealing under an inert atmosphere like nitrogen (N₂) can also lead to a decrease in resistivity, which is often attributed to improved crystallinity and a reduction in film defects. researchgate.net
Techniques like pulsed laser deposition (PLD) allow for fine-tuning of oxygen vacancies by controlling the background gas pressure (e.g., Ar and O₂) during film growth. rsc.orgacs.org By manipulating these synthesis and annealing conditions, the carrier concentration in SnO₂ can be precisely controlled over several orders of magnitude. rsc.org
| Treatment Condition | Effect on Defects | Reference |
| Oxygen-Poor Synthesis | Increases oxygen vacancy (Vₒ) concentration. | mdpi.com |
| Annealing in Reducing Atmosphere (H₂, Ar) | Increases Vₒ concentration. | conicet.gov.arresearchgate.net |
| Annealing in Vacuum | Increases Vₒ concentration; type depends on temperature. | researchgate.netconicet.gov.ar |
| Annealing in Oxidizing Atmosphere (O₂) | Decreases Vₒ concentration; improves crystallinity. | conicet.gov.arresearchgate.net |
| Controlled Background Gas (PLD) | Allows fine-tuning of Vₒ concentration. | rsc.orgacs.org |
Impact of Defect Engineering on Optical and Electrochemical Properties
Defect engineering has a profound impact on both the optical and electrochemical properties of tin(IV) oxide.
Optical Properties: The presence of defects introduces new energy levels within the wide band gap of SnO₂ (~3.6 eV), which directly influences its optical behavior. mdpi.com This can lead to a significant variation in the experimentally observed band gap, with values reported from 1.7 eV to over 4.0 eV. mdpi.comenea.it Defect engineering can reduce the optical bandgap, enabling the material to absorb a broader spectrum of light. For example, in a NiO/SnO₂ heterostructure, defect engineering was shown to reduce the bandgap from 3.02 eV to 1.88 eV. acs.orgnih.gov
These defect-induced energy levels are also responsible for the photoluminescence (PL) properties of SnO₂. The visible emission from SnO₂ is not from band-to-band transitions but from electronic transitions involving defect states. researchgate.netmdpi.com Specific PL emission peaks have been attributed to distinct defect transitions:
A peak at ~439 nm (2.83 eV) is assigned to the electron transition from a singly ionized oxygen vacancy (Vₒ•) to the valence band. nih.govmdpi.com
A peak at ~467 nm (2.65 eV) is attributed to a transition between a neutral oxygen vacancy (Vₒˣ) donor level and a doubly ionized oxygen vacancy (Vₒ••) acceptor level. nih.govmdpi.com
A violet emission around 424-427 nm has been linked to tin interstitials (Snᵢ). researchgate.netjos.ac.cn
An orange emission has been suggested to involve interstitial oxygen (Oᵢ⁻). jos.ac.cn
Electrochemical Properties: Defects, especially surface oxygen vacancies, act as reactive sites that can drastically alter the catalytic and electrochemical properties of SnO₂. mdpi.com By creating a high density of these active sites, defect engineering can enhance the performance of SnO₂ in various applications:
Photocatalysis: Oxygen vacancies can improve photocatalytic activity by enhancing charge separation and serving as adsorption sites for reactant molecules. enea.itacs.org Defect-engineered SnO₂ has shown increased efficiency in both the degradation of organic pollutants and in photocatalytic hydrogen production. acs.orgnih.govrsc.org
Bio-hydrogen Production: Increasing the oxygen vacancy concentration through annealing in a reducing atmosphere has been shown to enhance the charge transfer mechanism in fermentative processes, leading to a significant increase in bio-hydrogen production. researchgate.net
Defect-Mediated Charge Transfer Mechanisms and Enhanced Performance
The enhanced performance of defect-engineered SnO₂ is rooted in the way defects mediate charge transfer processes at the atomic level.
The intrinsic n-type conductivity is a direct result of defect-mediated charge transfer, where electrons from oxygen vacancies or tin interstitials are donated to the conduction band. mdpi.com This process is facilitated by the hybridization of Sn-5s and O-2p states near the vacancy sites. mdpi.com In a more dynamic view, charge transport can be seen as the mobility of electrons hopping from reduced Sn(II) sites to Sn(IV) sites. researchgate.netenea.it
In photocatalysis and sensing, the mechanisms are more complex. Defects act as trapping sites for charge carriers, which can promote the separation of photo-generated electron-hole pairs and inhibit their recombination. acs.orgrsc.org This separation makes the charges more available to participate in surface chemical reactions. For instance, a proposed mechanism involves a Sn⁴⁺ ion accepting an electron from a neutral oxygen vacancy (Vₒˣ) to form a Sn³⁺ species and a singly ionized vacancy (Vₒ•). acs.org These species are highly reactive and play a crucial role in photocatalytic cycles. acs.org
Recent studies on gas sensing have revealed an even more intricate charge transfer mechanism. On the SnO₂ (110) surface, an oxygen vacancy can induce the formation of a polaron (an electron coupled with a lattice distortion). rsc.orgcdmf.org.br This polaron localizes charge, which in turn promotes the adsorption and activation of O₂ molecules. rsc.orgcdmf.org.br This process can directly couple the dissociation of O₂ with the oxidation of a target gas like carbon monoxide (CO), creating a highly efficient reaction pathway that enhances sensor reactivity and performance. rsc.orgcdmf.org.br This represents a variation of the Mars-van Krevelen mechanism, where the defect site is continuously regenerated. rsc.org
Interplay of Cationic and Oxygen Defects in Luminescence and Sensing
The properties of SnO₂ are often determined not by a single type of defect, but by the complex interplay between different defects, particularly cationic defects (like Snᵢ) and oxygen vacancies (Vₒ). researchgate.netacs.orgx-mol.net This interaction is fundamental to understanding the material's luminescence and sensing capabilities.
Luminescence: The visible photoluminescence (PL) spectrum of SnO₂ is a direct manifestation of the interplay between various defect states. While oxygen vacancies are often cited as the primary source of visible emission, tin interstitials and their complexes with vacancies also play a critical role. mdpi.comjos.ac.cn For example, the simultaneous presence of Vₒ and Snᵢ is credited with the unique combination of transport and optical properties in SnO₂. researchgate.net The blue luminescence observed in SnO₂ quantum dots, which is highly sensitive to analytes like ammonia, arises from the complex relationship between both cationic and oxygen-related defects. acs.orgx-mol.netnih.gov Doping with other cations can further influence this interplay, creating new defect states and altering the PL emission intensity and wavelength. researchgate.net
Doping Strategies for Tailoring Tin Iv Oxide Properties
Elemental Doping Approaches and Their Influence on SnO₂ Electronic Structure
The introduction of foreign atoms into the SnO₂ lattice is a fundamental strategy to alter its electronic properties. The specific influence of a dopant is contingent on its identity, its concentration, and its location within the crystal lattice—either substituting a tin (Sn) or an oxygen (O) atom or residing in an interstitial position.
Chalcogens (S, Se, Te): Doping with chalcogens—sulfur (S), selenium (Se), and tellurium (Te)—has been investigated using density functional theory (DFT). These studies show that sulfur doping is most energetically stable when an S atom substitutes an oxygen atom. mdpi.comresearcher.liferesearchgate.net Conversely, selenium and tellurium preferentially occupy tin substitutional sites. mdpi.comresearcher.liferesearchgate.net This type of doping introduces states near the band gap, effectively reducing it. mdpi.comdntb.gov.ua
Aluminum (Al): Aluminum is an effective p-type dopant for SnO₂. When an Al³⁺ ion replaces a Sn⁴⁺ ion in the lattice, it creates a hole (an electron vacancy), shifting the Fermi level towards the valence band and inducing p-type semiconductor behavior. bohrium.comscribd.comresearching.cn
Transition Metals (Mn, Co, Ni, Fe, Pd, Pt, Au): Transition metals introduce a range of electronic effects. The ionic radius of iron (Fe³⁺) is slightly smaller than that of Sn⁴⁺, causing lattice parameter changes that can lead to a reduced bandgap. encyclopedia.pub Similarly, doping with cobalt (Co) and nickel (Ni) has been shown to narrow the bandgap of SnO₂. arxiv.orgresearchgate.net Noble metals like platinum (Pt), palladium (Pd), and gold (Au) are often used to enhance catalytic and sensing properties. Platinum, for instance, can be atomically doped into the SnO₂ lattice, significantly altering its surface reactivity. rsc.org
Rare Earth Elements (Er³⁺): Doping with trivalent rare-earth ions such as erbium (Er³⁺) or europium (Eu³⁺) can create efficient light-emitting centers within the SnO₂ matrix. scielo.brresearchgate.net This makes rare-earth-doped SnO₂ a promising material for applications in electroluminescent devices. scielo.brresearchgate.net
Band Gap Tuning and Engineering through Doping
The band gap of SnO₂, nominally around 3.6 eV, can be precisely engineered through elemental doping, which is critical for its application in optoelectronic devices. encyclopedia.pub
Doping can either decrease or increase the band gap. For instance, introducing lead (Pb) into the SnO₂ lattice systematically narrows the band gap by lowering the conduction band minimum, with a 12.5% Pb doping ratio reducing the gap from 3.60 eV to 3.02 eV. arxiv.orgrsc.org Chalcogens like sulfur and selenium also effectively reduce the band gap by creating near-gap states. mdpi.comresearchgate.netdntb.gov.ua Experimental work has confirmed that Se doping can lower the band gap to a minimum of 2.9 eV. researchgate.net Similarly, cobalt doping results in a red shift, indicating a smaller band gap. researchgate.net
Conversely, some dopants can widen the band gap. Aluminum (Al) doping has been observed to increase the band gap, a phenomenon attributed to the Burstein-Moss effect, where the filling of the lower states in the conduction band pushes the absorption edge to higher energies. researching.cnchalcogen.romdpi.com Depending on the concentration, manganese (Mn) can either expand or narrow the band gap. arxiv.org Zinc (Zn) doping allows for tuning of the band gap in a range between 3.58 eV and 3.97 eV. uh.edu
| Dopant | Effect on Band Gap | Range/Value | Reference |
| Lead (Pb) | Narrowing | 3.60 eV → 3.02 eV | arxiv.orgrsc.org |
| Aluminum (Al) | Widening | 2.84 eV → 3.17 eV | researching.cnchalcogen.ro |
| Antimony (Sb) | Narrowing | - | iaea.org |
| Selenium (Se) | Narrowing | Minimum of 2.9 eV | researchgate.net |
| Zinc (Zn) | Tuning | 3.58 eV - 3.97 eV | uh.edu |
| Cobalt (Co) | Narrowing (Red Shift) | - | researchgate.net |
Conductivity Modulation and Carrier Density Control (n-type and p-type Conversion)
Undoped SnO₂ is naturally an n-type semiconductor due to intrinsic defects such as oxygen vacancies. encyclopedia.pub Doping provides a powerful tool to modulate its conductivity and even convert it to a p-type semiconductor.
n-type Conductivity Enhancement: Doping with elements that have a higher valence state than Sn⁴⁺, such as antimony (Sb⁵⁺), significantly increases n-type conductivity. Sb doping introduces extra electrons into the system, which elevates the Fermi level into the conduction band and increases the carrier density. uh.edumdpi.com Similarly, fluorine (F⁻) substituting for O²⁻ acts as a donor, increasing electron concentration and enhancing conductivity by passivating surface defects. encyclopedia.pub Phosphorus (P) doping has also been shown to greatly improve electrical conductivity. frontiersin.org
p-type Conversion: The conversion of SnO₂ from n-type to p-type is achievable by introducing acceptor dopants. Aluminum (Al³⁺) is a well-documented p-type dopant. When Al³⁺ substitutes for Sn⁴⁺, it creates a hole, leading to p-type conductivity. bohrium.comscribd.comresearching.cn
Co-doping: The simultaneous introduction of two different dopants (co-doping) offers more complex control over electrical properties. For example, while Al-doping alone induces p-type behavior, co-doping with both aluminum and antimony can revert the material to n-type with a significantly higher carrier concentration compared to singly-doped samples. mdpi.com
| Dopant/Strategy | Effect on Conductivity | Conduction Type | Reference |
| Antimony (Sb) | Increase | n-type | uh.edumdpi.com |
| Fluorine (F) | Increase | n-type | encyclopedia.pub |
| Phosphorus (P) | Increase | n-type | frontiersin.org |
| Aluminum (Al) | - | p-type Conversion | bohrium.comscribd.comresearching.cn |
| Al & Sb (Co-doping) | Significant Carrier Increase | n-type | mdpi.com |
Optical Property Enhancement and Spectral Shifts Induced by Doping
Doping not only affects the electronic band structure but also significantly modifies the optical properties of SnO₂, such as transparency and light absorption.
Doping with aluminum can enhance the optical transparency of SnO₂ films and cause a blue shift in the absorption spectrum, which corresponds to the widening of the optical band gap. bohrium.comchalcogen.ro Co-doping with aluminum and antimony has been shown to improve the average transmittance in the visible light region to as high as 80%. mdpi.com The introduction of zirconium has also been reported to increase transmittance to up to 96% in the visible spectrum. researchgate.net
In contrast, doping with chalcogens like sulfur and selenium leads to an increased absorbance of light in the visible part of the spectrum. mdpi.comdntb.gov.ua Specifically, selenium doping has been experimentally observed to cause a red shift in the absorption spectrum, consistent with a narrowing of the band gap. researchgate.net
Role of Dopants in Enhancing Catalytic and Sensing Performance
Doping is a key strategy for improving the performance of SnO₂ in catalysis and chemical sensing applications by creating more active sites and enhancing surface reactions.
For catalysis, doping with platinum (Pt) has been shown to significantly boost the catalytic activity of SnO₂ for CO oxidation. rsc.org The introduction of zinc (Zn) or titanium (Ti) as dopants can generate a higher concentration of oxygen vacancies, which are believed to be active sites for the electrocatalytic reduction of CO₂ to formic acid and carbon monoxide. mdpi.comresearchgate.net DFT calculations have suggested that selenium doping can lower the activation energy for CO oxidation. mdpi.com In the context of energy storage, phosphorus-doped SnO₂ provides more active sites and improved conductivity, enhancing its catalytic performance for the V²⁺/V³⁺ redox reaction in vanadium redox flow batteries. frontiersin.org Antimony doping has also been found to improve the photocatalytic hydrogen evolution activity of SnO₂. iaea.org
For chemical sensing, doping with noble metals such as Pd, Pt, and Au is a widely employed technique to improve the sensitivity and selectivity of SnO₂-based gas sensors.
Thermodynamic Stability of Doped SnO₂ Systems
The feasibility and stability of doped SnO₂ systems are critical for their practical application. The thermodynamic stability of a particular dopant in the SnO₂ lattice can be predicted using computational methods like density functional theory (DFT) to calculate defect formation energies. mdpi.comdntb.gov.ua
These calculations provide insights into the most energetically favorable position for a dopant atom. For instance, studies on chalcogen doping have determined that a sulfur atom is most stable when it substitutes an oxygen atom in the SnO₂ lattice. mdpi.comresearcher.liferesearchgate.net In contrast, selenium and tellurium atoms are more stable when they replace tin atoms. mdpi.comresearcher.liferesearchgate.net This information is crucial for understanding how different dopants will be incorporated into the material and for predicting the resulting material properties.
Advanced Applications of Tin Iv Oxide in Research and Emerging Technologies
Gas Sensing Applications
The principle behind SnO₂-based gas sensors lies in the modulation of their electrical conductivity upon interaction with ambient gas molecules. ub.edu This characteristic makes them suitable for detecting a wide range of gases, a critical function in environmental monitoring, industrial safety, and medical diagnostics. ub.edumdpi.com
The gas sensing capability of tin(IV) oxide is primarily governed by a series of surface-level phenomena that collectively alter the material's electrical resistance.
Oxygen Ionosorption: In an air environment, oxygen molecules are adsorbed onto the SnO₂ surface. These molecules trap free electrons from the n-type semiconductor's conduction band, forming various negatively charged oxygen species (ions) such as O₂⁻, O⁻, or O²⁻, depending on the operating temperature. cdmf.org.br This process, known as oxygen ionosorption, creates an electron-depleted region, or a depletion layer, near the surface. cdmf.org.brmdpi.comcore.ac.uk The formation of this layer increases the potential barrier at the grain boundaries of the polycrystalline material, leading to a decrease in conductivity (higher resistance). ub.eduias.ac.in
Electron Transfer: The core of the sensing mechanism is the transfer of electrons between the SnO₂ surface and the target gas molecules. mdpi.com When a reducing gas (e.g., carbon monoxide) is introduced, it reacts with the ionosorbed oxygen species on the surface. ub.edumdpi.com This reaction releases the trapped electrons back into the conduction band of the SnO₂. mdpi.comucl.ac.uk The influx of electrons reduces the width of the depletion layer and lowers the intergranular potential barrier, resulting in a significant increase in conductivity (lower resistance), which is measured as the sensor signal. mdpi.compsu.edu Conversely, oxidizing gases like nitrogen dioxide can extract more electrons from the surface, further increasing the resistance. mdpi.comwjarr.com
Competitive Adsorption: In a mixed-gas environment, different gas molecules compete for the same adsorption sites on the SnO₂ surface. Humidity, for instance, can significantly impact sensor performance as water molecules can be adsorbed on the surface, potentially interfering with the adsorption of the target analyte. umons.ac.be This competitive adsorption can affect the sensor's sensitivity and selectivity.
To overcome limitations such as poor selectivity and high operating temperatures, various strategies involving material design and doping are employed. mdpi.com
Material Design: The performance of SnO₂ gas sensors is highly dependent on the morphology and structure of the sensing material. wjarr.com Nanostructured materials, such as nanoparticles, nanowires, and porous thin films, are preferred because their high surface-area-to-volume ratio provides more active sites for gas adsorption, leading to enhanced sensitivity. ub.edumdpi.com For example, SnO₂ nanostructures with particle sizes under 20 nm and surface areas of 100-200 m²/g are particularly effective for gas sensing applications. wjarr.com
Doping: The introduction of dopants into the SnO₂ matrix is a widely used method to improve sensor characteristics. researchgate.net
Noble Metals: Doping with noble metals like Palladium (Pd) and Platinum (Pt) can significantly enhance sensitivity and lower the operating temperature. core.ac.ukwjarr.com Pd, for example, can increase the sensor's response to methane (B114726) and carbon monoxide. wjarr.comingentaconnect.com This enhancement is often attributed to a "spillover effect," where the noble metal catalyst dissociates gas molecules, which then migrate to the SnO₂ surface to react. mdpi.com
Metal Oxides: Incorporating other metal oxides can create heterojunctions that improve sensing performance. For instance, doping with CuO has been shown to increase sensitivity towards hydrogen sulfide (B99878) (H₂S) and nitrogen dioxide (NO₂). wjarr.com The addition of TiO₂ can also significantly enhance the sensitivity to volatile organic compounds (VOCs). spm.com.cn
Other Elements: Doping with elements like Antimony (Sb) can create new donor levels and oxygen vacancies, leading to an enhanced response to gases like NO₂. mdpi.com Indium (In) doping can improve selectivity towards NO₂ and methanol (B129727). wjarr.com
The table below summarizes the effect of different dopants on the performance of SnO₂-based gas sensors for various analytes.
| Dopant | Target Analyte | Effect | Reference |
| Palladium (Pd) | Methane (CH₄), Carbon Monoxide (CO) | Increased sensitivity, reduced operating temperature. | wjarr.comingentaconnect.com |
| Platinum (Pt) | Hydrogen (H₂) | Increased sensitivity. | wjarr.com |
| Copper Oxide (CuO) | Hydrogen Sulfide (H₂S), Nitrogen Dioxide (NO₂) | Increased sensitivity. | wjarr.com |
| Indium (In) | Methanol, Nitrogen Dioxide (NO₂) | Increased selectivity and response. | wjarr.com |
| Antimony (Sb) | Nitrogen Dioxide (NO₂) | Enhanced response. | mdpi.com |
| Titanium Dioxide (TiO₂) | Volatile Organic Compounds (VOCs) | Enhanced sensitivity. | spm.com.cn |
| Cobalt Oxide (Co₃O₄) | Xylene | Increased response and selectivity. | upf.edunih.gov |
| Silver (Ag) | p-xylene | Increased response and selectivity. | rsc.org |
SnO₂-based sensors have demonstrated the ability to detect a variety of important and often hazardous gases. mdpi.com
Carbon Monoxide (CO): SnO₂ is an excellent material for detecting low levels of CO. thermofisher.kr The detection mechanism involves the oxidation of CO by surface-adsorbed oxygen ions, which releases electrons and increases the sensor's conductivity. mdpi.comgoogle.comgoogle.com Doping with palladium has been shown to improve the sensitivity and selectivity for CO detection. mdpi.com
Hydrogen Sulfide (H₂S): CuO-doped SnO₂ thin films have shown high sensitivity to H₂S. wjarr.com
Nitrogen Dioxide (NO₂): SnO₂ sensors are highly sensitive to the toxic gas NO₂. fapesp.br Unlike reducing gases, NO₂ is an oxidizing gas that withdraws electrons from the SnO₂ surface, leading to an increase in resistance. mdpi.comaip.org Doping with materials like CuO and creating nanocomposites with ZnO can enhance NO₂ detection. wjarr.commdpi.com
Ammonia (NH₃): SnO₂-based sensors are also capable of detecting ammonia.
Ethanol (B145695) (C₂H₅OH): The detection of ethanol vapor is a significant application, particularly for breathalyzers. ias.ac.in SnO₂ sensors show a decrease in resistance when exposed to ethanol, a reducing gas. scientific.net Indium-doped tin oxide (ITO) nanowires have exhibited high sensitivity and fast response times to ethanol. aip.org Fractal-like SnO₂ structures have been shown to detect ethanol at room temperature. igminresearch.cn
Xylene (C₈H₁₀): Detecting non-polar and less reactive VOCs like xylene at room temperature is challenging. researchgate.nettechnion.ac.il However, SnO₂ nanocomposites, such as those doped with metallic tin or combined with Co₃O₄, have shown enhanced sensitivity and selectivity towards xylene. upf.edunih.govresearchgate.nettechnion.ac.il
The long-term stability of SnO₂ sensors is a critical factor for practical applications.
Stability and Baseline Drift: Over time, the baseline resistance of the sensor can drift, affecting the accuracy of measurements. This drift can be caused by slow changes in the sensor's surface chemistry and structure. Pre-heating or aging the sensor at a temperature higher than its operating temperature can help stabilize its performance and clean the surface of contaminants. umons.ac.be
Aging Phenomena: Aging refers to the change in sensor characteristics over its operational lifetime. This can be influenced by factors like humidity and prolonged exposure to gases. umons.ac.be For example, the aging of SnO₂ sensors can be attributed to changes in the adsorption of water molecules. umons.ac.be Studies on gold-doped SnO₂ thin films showed that most of the resistance variation occurred within the first 20 days of aging. researchgate.net High-humidity aging has been investigated as a method to improve resistance to humidity changes. capes.gov.brmdpi.com After 10 weeks of operation, an increase in sensor resistance due to slow aging from interaction with ambient gases has been observed. nih.gov
An alternative to conductivity-based sensing is the use of photoluminescence (PL).
The PL properties of SnO₂ are often linked to defect levels, particularly oxygen vacancies. rsc.orgacs.org The interaction of gas molecules with the SnO₂ surface can alter these defect states, leading to a change in the PL intensity or wavelength. When the sensor is illuminated with light of energy greater than its bandgap, electron-hole pairs are generated. researchgate.net The recombination of these pairs can result in light emission (photoluminescence). The presence of certain gases can either enhance or quench this luminescence. For example, in some cases, O₂ adsorption can cause PL quenching by forming surface-charged species. mdpi.com The relationship between oxygen vacancies and the luminescence mechanism has been investigated using density functional theory (DFT), which helps to understand the energy levels of different charge states of these vacancies. sci-hub.se The size of the SnO₂ quantum dots can also influence the photoluminescence properties due to quantum confinement effects. bohrium.com
Stability, Baseline Drift, and Aging Phenomena in SnO2-based Sensors
Photocatalytic Applications
This section is not included in the provided outline.
Mechanisms of Photocatalytic Degradation and Reactive Species Generation (Hydroxyl Radicals, Superoxide (B77818) Radicals, Holes)
The fundamental mechanism of photocatalysis by this compound begins when it absorbs light energy equal to or greater than its bandgap. This absorption of photons excites electrons from the valence band (VB) to the conduction band (CB), leaving behind positively charged "holes" (h+) in the valence band. nih.govresearchgate.net These electron-hole pairs are the primary drivers of the subsequent chemical reactions.
The photogenerated holes are powerful oxidizing agents. nih.gov They can directly oxidize adsorbed organic molecules or react with water molecules and hydroxide (B78521) ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH). researchgate.netmdpi.com Concurrently, the electrons in the conduction band can reduce molecular oxygen (O2) to form superoxide radicals (•O2⁻). nih.govmdpi.com These three species—holes (h+), hydroxyl radicals (•OH), and superoxide radicals (•O2⁻)—are the primary reactive oxygen species (ROS) responsible for the degradation of pollutants. ekb.eg The efficiency of this process is largely dependent on the ability to prevent the rapid recombination of the electron-hole pairs, which would dissipate the absorbed energy as heat. researchgate.net
Degradation of Organic Pollutants and Dyes (e.g., Methyl Orange, Methylene Blue, Rhodamine B, Congo Red) under UV and Visible Light
The reactive species generated by this compound under illumination are highly effective in breaking down a variety of organic pollutants and dyes into simpler, less harmful substances. This has been demonstrated for a range of dyes, including Methyl Orange, Methylene Blue, Rhodamine B, and Congo Red.
For instance, SnO2 nanoparticles have shown the ability to degrade Methylene Blue and Congo Red under both UV and ultrasonic irradiation. aip.org Studies have reported the photocatalytic degradation of Methylene Blue in the presence of SnO2 catalysts, with research indicating that SnO2 can exhibit comparable catalytic activity to the well-known photocatalyst titanium dioxide (TiO2) under certain conditions. researchgate.net The degradation efficiency is influenced by factors such as catalyst dosage. For example, in one study, the sonocatalytic degradation of Methylene Blue increased with SnO2 nanoparticle dosage up to a certain point, after which the efficiency decreased. aip.org Similarly, the degradation of Congo Red was also influenced by the catalyst dosage. aip.org
| Pollutant | Catalyst | Light Source | Maximum Degradation (%) |
|---|---|---|---|
| Methylene Blue | SnO2 nanoparticles | UV & Ultrasound | 77.1 (sonocatalytic) |
| Congo Red | SnO2 nanoparticles | UV & Ultrasound | 48.5 (sonocatalytic) |
Photocatalytic Reduction of Carbon Dioxide
A significant area of research is the use of this compound in the photocatalytic reduction of carbon dioxide (CO2) into valuable fuels. This process mimics natural photosynthesis, using light energy to convert CO2 into substances like methanol, formic acid, and other hydrocarbons. The photogenerated electrons in the conduction band of SnO2 have the reductive potential to react with CO2, while the holes in the valence band oxidize water to provide the necessary protons and electrons. This application holds promise for simultaneously mitigating greenhouse gas emissions and producing alternative energy sources.
Biohydrogen Production from Organic Substrates and Agricultural Residues
This compound is also being explored for its role in the production of biohydrogen from organic substrates and agricultural residues. In this process, the photocatalytic properties of SnO2 are utilized to break down organic waste materials in the presence of water and light. The photogenerated holes oxidize the organic matter, while the electrons reduce protons (H+) from water to produce hydrogen gas (H2). This approach offers a sustainable method for hydrogen fuel production, leveraging renewable biomass as a feedstock.
Role of Morphology, Doping, and Defect Engineering in Enhancing Photocatalytic Activity
The photocatalytic efficiency of this compound can be significantly improved through various material engineering strategies.
Morphology: The shape and size of SnO2 nanostructures play a crucial role. Nanomaterials with high surface area-to-volume ratios, such as nanoparticles, nanowires, and nanosheets, provide more active sites for photocatalytic reactions, thereby enhancing the degradation of pollutants. ekb.eg
Doping: Introducing other elements (dopants) into the SnO2 crystal lattice can alter its electronic properties. Doping can create defects, modify the bandgap energy, and improve charge separation, all of which can lead to enhanced photocatalytic activity under both UV and visible light.
Hybrid and Composite Photocatalyst Systems (e.g., SnO2/ZnFe2O4, SnO2-Fe3O4, SnO2-TiO2)
To overcome the limitations of pure this compound, such as its wide bandgap and high electron-hole recombination rate, researchers have developed hybrid and composite photocatalyst systems. core.ac.uk
SnO2/ZnFe2O4: Combining SnO2 with zinc ferrite (B1171679) (ZnFe2O4) can create a heterojunction that promotes efficient charge separation. This can lead to improved photocatalytic performance for the degradation of organic pollutants.
SnO2-Fe3O4: The incorporation of magnetite (Fe3O4) nanoparticles with SnO2 not only can enhance photocatalytic activity but also imparts magnetic properties to the composite. core.ac.uk This allows for easy separation and recovery of the photocatalyst from the treated water using a magnetic field, which is a significant advantage for practical applications.
SnO2-TiO2: Coupling SnO2 with titanium dioxide (TiO2), another widely used photocatalyst, can create a synergistic effect. bibliotekanauki.pl The different band edge positions of the two semiconductors can facilitate the transfer of photogenerated electrons and holes between them, leading to more efficient charge separation and enhanced photocatalytic activity compared to the individual components. researchgate.net
Sonocatalytic Activity
In addition to photocatalysis, this compound also exhibits sonocatalytic activity. core.ac.uk Sonocatalysis utilizes ultrasonic irradiation to generate acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse creates localized hot spots with high temperatures and pressures, leading to the formation of reactive radicals, similar to those produced in photocatalysis. When SnO2 nanoparticles are present, they can act as nucleation sites for cavitation bubbles, enhancing the generation of these radicals and thereby accelerating the degradation of organic pollutants. aip.org Studies have shown that the sonocatalytic degradation of dyes like Methylene Blue can be more effective than photocatalysis alone under certain conditions. researchgate.net
Energy Storage Technologies
This compound (SnO₂), also known as stannic oxide, is gaining significant attention in the field of energy storage due to its high theoretical capacity, abundance, and environmental friendliness. sci-hub.sersc.org Researchers are actively exploring its potential in various energy storage devices, including lithium-ion batteries, supercapacitors, and sodium-ion batteries.
Anode Materials for Lithium-ion Batteries
This compound is a promising anode material for lithium-ion batteries (LIBs) because of its high theoretical specific capacity of 1494 mAh·g⁻¹, which is significantly higher than that of traditional graphite (B72142) anodes. sci-hub.sebohrium.com However, the practical application of SnO₂ anodes is hindered by their large volume expansion (over 300%) during the charge-discharge cycles. sci-hub.senih.gov This volume change leads to pulverization of the electrode, loss of electrical contact, and rapid capacity fading. sci-hub.se
To address these challenges, research has focused on strategies such as creating nanostructured SnO₂ and forming composites with carbonaceous materials. sci-hub.senih.gov Nanostructuring, including the use of nanoparticles and nanowires, helps to accommodate the strain from volume changes and provides shorter pathways for lithium-ion diffusion. researchgate.net
Electrode Materials for Supercapacitors
This compound is also a compelling candidate for electrode materials in supercapacitors due to its high theoretical specific capacitance, excellent electrochemical properties, and chemical stability. scielo.brsci-hub.semdpi.com Supercapacitors store energy through two primary mechanisms: electrical double-layer capacitance (EDLC) at the electrode-electrolyte interface and pseudocapacitance arising from fast and reversible Faradaic reactions at the surface of the electrode material.
SnO₂ contributes to the total capacitance mainly through pseudocapacitance. scielo.br However, like in batteries, SnO₂ electrodes in supercapacitors can suffer from poor conductivity and volume changes during cycling. arxiv.org To enhance their performance, researchers have focused on creating nanocomposites. For instance, combining SnO₂ with materials like reduced graphene oxide (rGO) has been shown to improve electrical conductivity, increase the active surface area, and enhance structural stability, leading to higher specific capacitance and better cycling stability. scielo.brscielo.br Studies have demonstrated that SnO₂/rGO composites exhibit superior specific capacitance compared to pure SnO₂. scielo.brscielo.br
Application in Sodium-ion Batteries
With the growing interest in alternatives to lithium-ion batteries, sodium-ion batteries (SIBs) have emerged as a promising technology due to the natural abundance and low cost of sodium. This compound is a suitable anode material for SIBs, exhibiting a high theoretical capacity. bohrium.comresearchgate.net The energy storage mechanism in SIBs is similar to that in LIBs, involving a conversion reaction of SnO₂ to Sn and subsequent alloying with sodium ions. researchgate.net
However, the larger ionic radius of sodium compared to lithium results in even more significant volume expansion during sodiation/desodiation, posing a major challenge to the cycling stability of SnO₂ anodes in SIBs. sci-hub.seresearchgate.net Research efforts are directed towards designing robust electrode architectures, such as incorporating SnO₂ into porous carbon matrices, to buffer these volume changes and improve electrochemical performance. uwo.ca For example, a composite of SnO₂ with biomass-derived carbon has shown improved cycling stability in SIBs. rsc.org
Electrochemical Performance Enhancement in SnO₂-based Composites (e.g., SnO₂/rGO, Sn/SnO₂ with Carbon Materials)
To overcome the inherent limitations of pure SnO₂, such as low electrical conductivity and large volume changes, researchers have developed various composite materials. These composites aim to enhance the electrochemical performance for applications in both batteries and supercapacitors. scielo.brrsc.org
SnO₂/rGO Composites: The combination of SnO₂ nanoparticles with reduced graphene oxide (rGO) has proven to be a highly effective strategy. scielo.brscielo.br The rGO matrix provides several advantages:
Enhanced Electrical Conductivity: It creates a conductive network, facilitating efficient electron transport. scielo.br
Buffering Volume Expansion: The flexible rGO sheets can accommodate the volume changes of SnO₂ during cycling, maintaining the structural integrity of the electrode. nih.govfrontiersin.org
Increased Surface Area: The composite material offers a larger active surface area for electrochemical reactions. scielo.br
Studies have shown that SnO₂/rGO composites exhibit higher specific capacitance in supercapacitors and improved reversible capacity and cycling stability in lithium-ion batteries compared to bare SnO₂. scielo.brnih.govresearchgate.net
It acts as a conductive framework. mdpi.com
It buffers the volume expansion of both Sn and SnO₂. uwo.caresearchgate.net
It prevents the agglomeration of Sn/SnO₂ nanoparticles. researchgate.net
These Sn/SnO₂/C nanocomposites have demonstrated enhanced electrochemical performance, including high reversible capacities and stable cycling in both lithium-ion and sodium-ion batteries. uwo.camdpi.com
Interactive Data Table: Electrochemical Performance of SnO₂-based Composites
| Composite Material | Application | Key Performance Metric | Value | Reference |
| SnO₂/rGO | Supercapacitor | Specific Capacitance | 140 F g⁻¹ at 1 A g⁻¹ | scielo.brscielo.br |
| Bare SnO₂ | Supercapacitor | Specific Capacitance | 133 F g⁻¹ at 1 A g⁻¹ | scielo.brscielo.br |
| SnO₂@NG | Li-ion Battery | Specific Capacity | 677.7 mAh g⁻¹ after 100 cycles | bohrium.com |
| SnO₂@NG | Na-ion Battery | Specific Capacity | 169.7 mAh g⁻¹ after 100 cycles | bohrium.com |
| Sn/SnO₂/PC | Na-ion Battery | Discharge Capacity | 265.4 mAh g⁻¹ after 50 cycles | uwo.ca |
| SnO₂/PC | Na-ion Battery | Discharge Capacity | 138.5 mAh g⁻¹ after 50 cycles | uwo.ca |
| Sn/SnO₂/C | Li-ion Battery | Reversible Capacity | ~489 mAhg⁻¹ at the 100th cycle | mdpi.com |
| 20% confined SnO₂ in CNT | Li-ion Battery | Specific Capacity | 770.6 mAh g⁻¹ at 100 mAg⁻¹ at 100 cycles | nih.gov |
| 3DOM/m C/SnO₂ | Li-ion Battery | Discharge Capacity | >292 mAh g⁻¹ for 100 cycles | researchgate.net |
Transparent Conducting Oxide (TCO) and Optoelectronic Device Applications
This compound is a prominent n-type semiconductor with a wide bandgap (around 3.6 eV), making it highly transparent to visible light and an excellent candidate for applications as a transparent conducting oxide (TCO). nih.govresearchgate.net TCOs are essential components in a variety of optoelectronic devices, where they serve as transparent electrodes that allow light to pass through while also conducting electrical current. wikipedia.org
Electron Transport Layers in Photovoltaics and Solar Cells
In the realm of photovoltaics, particularly in perovskite solar cells (PSCs), SnO₂ has emerged as a highly promising material for the electron transport layer (ETL). rsc.orgmdpi.com The ETL plays a crucial role in extracting electrons generated in the light-absorbing perovskite layer and transporting them to the electrode, while simultaneously blocking holes.
SnO₂ offers several advantages as an ETL material:
High Electron Mobility: It possesses higher electron mobility compared to the commonly used titanium dioxide (TiO₂), which facilitates more efficient electron transport. mdpi.com
Suitable Band Alignment: The conduction band of SnO₂ aligns well with that of the perovskite material, promoting efficient electron extraction. mdpi.com
High Optical Transmittance: Its wide bandgap ensures high transparency across the visible spectrum, allowing more light to reach the perovskite absorber layer. mdpi.com
Photostability: SnO₂ exhibits better stability under UV light compared to TiO₂, which is crucial for the long-term performance of solar cells. mdpi.com
Low-Temperature Processing: SnO₂ layers can be processed at low temperatures, making them compatible with flexible substrates. rsc.orgmdpi.com
To further enhance the performance of SnO₂ ETLs, various modification strategies are being explored, such as doping with elements like lithium, niobium, or cerium, and creating bilayer structures. rsc.orgmdpi.comacs.org These modifications aim to improve conductivity, optimize the energy band alignment, and passivate defects at the ETL/perovskite interface, ultimately leading to higher power conversion efficiencies and reduced hysteresis in perovskite solar cells. rsc.orgmdpi.comacs.org
Interactive Data Table: Performance of Perovskite Solar Cells with Modified SnO₂ ETLs
| SnO₂ ETL Modification | Key Improvement | Power Conversion Efficiency (PCE) | Reference |
| Li-doping | Enhanced conductivity, facilitated electron transfer | Increased from 15.3% to 18.2% | mdpi.com |
| Niobium-doping | Improved carrier transport | Increased from 19.0% to 22.9% | mdpi.com |
| SnO₂/TiO₂ bilayer | Facilitated charge separation, reduced energy barriers | Increased from 12.0% to 18.1% | mdpi.com |
| SnO₂/ZnO bilayer | Superior electron extraction, lower charge recombination | Increased from 11.9% to 14.6% | mdpi.com |
| c(Li)-NP-SnO₂ bilayer | Enhanced electron extraction and charge transport | Improved PCE and reduced hysteresis | rsc.org |
| Cerium-doping | Reduced V_OC loss, suppressed interface recombination | Achieved 23.0% (23.3% with PEAI passivation) | acs.org |
Transparent Electrodes in Displays and Optoelectronic Devices
This compound (SnO₂), particularly when doped, is a key material in the field of optoelectronics, where it functions as a transparent conducting oxide (TCO). researchgate.net TCOs are a unique class of materials that exhibit both high electrical conductivity and high optical transparency, properties that are typically mutually exclusive. researchgate.net This combination makes them essential components in a wide array of optoelectronic devices, including flat-panel displays, solar cells, organic light-emitting diodes (OLEDs), and touchscreen displays. researchgate.netnanovation.comrsc.org
While indium tin oxide (ITO) has historically dominated the transparent electrode market, concerns over the cost and scarcity of indium have driven research into alternatives. nanovation.com Doped tin oxide, such as fluorine-doped tin oxide (FTO) and antimony-doped tin oxide (ATO), has emerged as an excellent, relatively inexpensive candidate. researchgate.netspiedigitallibrary.org These materials are widely used as electron collection electrodes, especially in dye-sensitized and perovskite solar cells. spiedigitallibrary.org
The functionality of SnO₂-based transparent electrodes is achieved by introducing dopants into the SnO₂ crystal lattice. For instance, FTO is produced by doping with fluorine, while ATO is created by doping with antimony. rsc.org Pure tin oxide's conductivity stems from oxygen defects and interstitial tin atoms, but this is significantly enhanced by doping. als-japan.com In ATO, the substitution of Sn⁴⁺ ions with Sb⁵⁺ ions increases the density of n-type charge carriers, leading to lower resistivity. rsc.orgals-japan.com Similarly, tungsten-doped tin oxide has shown very high conductivity. researchgate.net
The fabrication method also plays a crucial role in the final properties of the TCO film. Techniques like ultrasonic spray pyrolysis allow for the deposition of high-quality, crystalline SnO₂ films on hot substrates. researchgate.netrsc.org By optimizing deposition temperature and dopant levels, researchers can fine-tune the material's structural, electrical, and optical properties. rsc.org For example, higher deposition temperatures can lead to larger grain sizes, which in turn promotes higher electron mobility and mechanical strength. rsc.org Optimized FTO films have been produced with excellent optoelectronic properties, including electrical resistivity as low as ~7 × 10⁻⁴ Ω·cm and visible transparency of around 90%. rsc.org
Table 1: Optoelectronic Properties of Doped this compound Films
| Dopant | Resistivity (Ω·cm) | Charge Carrier Density (cm⁻³) | Key Application Areas |
| Antimony (Sb) | ~10⁻³ | ~10²⁰ | Transparent electrodes, solar cells rsc.org |
| Fluorine (F) | ~7 x 10⁻⁴ | High | Solar cells, touchscreen displays rsc.orgrsc.org |
| Tungsten (W) | 4.7 x 10⁻⁴ | 1.2 x 10²¹ | High-conductivity transparent electrodes researchgate.net |
Band Gap Engineering for Optimized Optoelectronic Performance
The performance of this compound in optoelectronic devices is critically dependent on its electronic properties, most notably its band gap. rsc.org Pure SnO₂ is an n-type semiconductor with a wide direct band gap of approximately 3.6 eV. researchgate.net This wide band gap allows for high transparency in the visible spectrum, which is a fundamental requirement for transparent electrodes. rsc.org However, the true potential of SnO₂ is unlocked through "band gap engineering"—the precise tuning of its electronic structure by doping with foreign elements. rsc.orgrsc.org
Doping allows for precise control over the material's electrical and optical properties. rsc.org The process involves intentionally introducing impurities or "dopants" into the SnO₂ crystal lattice. These dopants can substitute for either tin (Sn⁴⁺) or oxygen (O²⁻) atoms, creating additional charge carriers (electrons) and altering the band structure. rsc.org The choice of dopant is critical, as its ionic radius should be similar to that of the ion it is replacing to ensure successful integration into the crystal lattice. rsc.org
A variety of elements have been successfully used to dope (B7801613) SnO₂, each imparting different characteristics:
Antimony (Sb) and Fluorine (F) : These are the most common dopants. Antimony (Sb⁵⁺) substitutes for tin (Sn⁴⁺), while fluorine substitutes for oxygen. Antimony doping can vary the band gap energy between 3.69 and 3.97 eV. rsc.org
Niobium (Nb) : Niobium is an exceptional dopant because the ionic radius of Nb⁵⁺ (0.064 nm) closely matches that of Sn⁴⁺ (0.069 nm), allowing for efficient substitution. rsc.org
Tungsten (W), Tantalum (Ta), Molybdenum (Mo) : These elements are also effective n-type dopants that enhance electrical conductivity. researchgate.netrsc.org
Gallium (Ga) : Gallium doping can induce p-type conductivity. It has been shown to reduce the band gap from 3.92 eV in undoped SnO₂ to 3.83 eV with 15% Ga doping. rsc.org
Germanium (Ge) : First-principle calculations have shown that incorporating germanium can reduce the band gap of SnO₂. The calculated band gap for pure SnO₂ was 1.76 eV, which decreased to 1.53 eV for 25% Ge-doped SnO₂. researchgate.net
This ability to tune the band gap is crucial for creating efficient energy level alignment in multilayer devices like perovskite solar cells, where doped SnO₂ acts as an electron transport layer (ETL). rsc.org By modifying the band gap, charge recombination at interfaces can be suppressed, leading to enhanced device efficiency. rsc.org
Table 2: Effect of Doping on the Band Gap of this compound
| Dopant | Dopant Concentration | Resulting Band Gap (eV) | Reference |
| Undoped | 0% | 3.92 | rsc.org |
| Gallium (Ga) | 15% | 3.83 | rsc.org |
| Antimony (Sb) | Varies | 3.69 - 3.97 | rsc.org |
| Germanium (Ge) | 25% | 1.53 (calculated) | researchgate.net |
Catalysis Beyond Environmental Remediation
Selective Catalysis and Reaction Pathways (e.g., CO generation from CO2 reduction)
This compound is an effective electrocatalyst for the carbon dioxide reduction reaction (CO₂RR), a process that converts CO₂ into valuable chemicals and fuels. acs.org The primary products of CO₂ reduction on tin-based electrodes are typically formic acid (or formate) and carbon monoxide (CO). osti.gov The selectivity of the catalyst towards a specific product is a critical area of research, as it determines the economic viability of the process.
The surface state of the tin oxide catalyst plays a decisive role in the reaction pathway. acs.org Under the low applied potentials required for CO₂ reduction, the thermodynamically stable phase is metallic tin (Sn⁰). acs.org However, several studies have shown that tin oxide phases persist on the catalyst surface during the reaction and are crucial for catalytic activity. acs.org It is believed that a moderate degree of reduction of the SnO₂ surface, creating a system rich in oxygen vacancies, is fundamental for the selective reduction of CO₂ to formic acid. acs.org
Ab initio simulations reveal that a stoichiometric SnO₂ surface is not catalytically active and spontaneously loses oxygen at low potentials. acs.org This leads to the formation of tin-rich surfaces. These metallic tin surfaces become selective towards formic acid production. acs.org Other research suggests that the insertion of CO₂ into Sn-OH bonds on the surface of metastable tin oxides is a key step, leading to a tin-carbonate species that is then reduced to produce formic acid.
Conversely, copper catalysts modified with tin oxide have demonstrated high selectivity for the production of carbon monoxide (CO). osti.gov In one study, a copper/tin-oxide catalyst, with a surface rich in tin oxide formed via a spontaneous exchange reaction, achieved excellent performance for CO production. osti.gov Mechanism studies indicate that the tin sites on this tin-rich surface achieve a suitable binding energy with adsorbed CO in the presence of copper. osti.gov When powered by a solar cell, an electrolyzer based on this catalyst achieved a Faradaic efficiency of 98.9% towards CO. osti.gov This highlights how the interaction between tin oxide and other metals can steer the reaction pathway away from formate (B1220265) and towards CO generation.
Role as Catalyst Supports in Fuel Cells
In proton exchange membrane fuel cells (PEMFCs), platinum (Pt) nanoparticles are the primary catalyst for the oxygen reduction reaction (ORR) at the cathode. These nanoparticles require a support material that provides high surface area for dispersion and good electrical conductivity. acs.orgsc.edu Carbon has been the conventional support material, but it is susceptible to electrochemical corrosion under the harsh operating conditions of a fuel cell (high potential, low pH, high temperature), leading to performance degradation. sc.edunih.gov
This compound has emerged as a promising alternative catalyst support due to its high thermal stability and resistance to oxidation. acs.orgresearchgate.netresearchgate.net Metal oxides like SnO₂ are more stable than carbon under PEFC operational conditions. acs.org The use of SnO₂-based supports, often doped with elements like niobium (Nb) or antimony (Sb) to improve conductivity, can significantly enhance the durability of fuel cells. acs.orgnih.gov
However, there are challenges associated with tin oxide supports. They generally have a lower specific surface area and electrical conductivity compared to carbon, which can lead to poorer Pt dispersion and lower initial performance. acs.orgsc.edu To overcome these limitations, researchers have developed nanostructured and mesoporous SnO₂ supports. sc.edunih.gov
Mesoporous Structures: Synthesizing SnO₂ with a mesoporous structure (pores of 2-50 nm) increases the surface area, allowing for better catalyst dispersion. sc.edunih.gov One study demonstrated that connected mesoporous Sb-doped tin oxides (CMSbTOs) with a pore size of 7.3 nm exhibited higher fuel cell performance under dry conditions compared to solid-core SnO₂ or carbon supports. nih.gov
Macroporous Structures: Flame-assisted spray-drying techniques have been used to create macroporous niobium-doped tin oxide (NTO) particles. acs.org This architecture minimizes interparticle resistance, enhancing electrical conductivity and improving gas diffusion pathways within the catalyst layer. acs.org
Accelerated stress tests, designed to simulate harsh operating conditions, have confirmed the superior stability of Pt/SnO₂ catalysts compared to conventional Pt/C catalysts, especially at high potentials where carbon corrosion is most severe. sc.edu
Carbon Absorbing Applications in Automobile Fumes
This compound plays a significant role in the catalytic treatment of harmful emissions from internal combustion engines. core.ac.uk While not typically used for "carbon absorbing" in the sense of capturing and storing CO₂, it is a key component in catalytic converters designed to transform toxic exhaust gases into less harmful substances through chemical reactions. core.ac.ukmdpi.com Previous research has established the high activity of tin oxide-based materials against carbon monoxide (CO) and hydrocarbons (HC). core.ac.uk
The primary function of tin oxide in this context is as a catalyst or catalyst support for the oxidation of CO and unburnt hydrocarbons.
CO Oxidation: Tin oxide is an effective oxidation catalyst, promoting the reaction of carbon monoxide with oxygen to form carbon dioxide (CO + ½O₂ → CO₂). mdpi.com This is crucial as CO is a highly toxic gas.
Hydrocarbon Oxidation: It also aids in the oxidation of unburnt hydrocarbons present in the exhaust stream.
To enhance its catalytic activity and stability, SnO₂ is often doped with noble metals like palladium (Pd) or combined with other oxides. mdpi.com For instance, a nanosensor using 0.2% palladium-doped SnO₂ showed drastically increased selectivity and sensitivity for detecting CO compared to pure tin oxide. mdpi.com Other catalytic converter compositions involve impregnating this compound with chromium(VI) oxide. google.com
The physical structure of the catalyst support system is also important for performance in a vehicle's exhaust system. Ceramic foams made of alumina (B75360) and coated with stanum (IV) oxide have been tested as substrates for catalytic converters. core.ac.uk These porous structures induce turbulent flow in the exhaust stream, which improves the efficiency of the chemical reactions compared to the laminar flow in traditional honeycomb structures. core.ac.uk Tests on a gasoline engine showed that an alumina foam filter coated with this compound could reduce both CO and HC emission levels by up to 25%. core.ac.uk
Future Research Directions and Challenges in Tin Iv Oxide Materials Science
Integration of Multi-functional SnO2 Systems for Synergistic Effects
A significant frontier in SnO2 research is the integration of tin(IV) oxide with other materials to create multi-functional systems that exhibit synergistic effects. The combination of different materials allows for the enhancement of properties that are not achievable with a single component. For instance, creating hybrid materials by integrating SnO2 with three-dimensional graphene structures or carbon-based frameworks results in composites with robust, porous, and well-connected networks. samaterials.com These architectures significantly improve electronic and ionic transport efficiency, which is crucial for high-performance energy storage devices. samaterials.com
In the realm of sensing, the synergistic integration of chemo-resistive and surface-enhanced Raman spectroscopy (SERS) functionalities in a single device is a promising approach. osti.gov A multimodal sensor composed of semiconducting SnO2 nanowires and dual-functioning gold metallic nanoparticles can provide complementary information, enabling the selective and quantitative detection of mixed gases, even those with very similar molecular structures. osti.gov The metallic nanoparticles in such systems can act as both plasmonic enhancers for the optical signal and as catalysts to boost the electrical response. osti.gov
In Situ and Operando Characterization for Advanced Mechanistic Understanding
A deeper, more fundamental understanding of the mechanisms governing the performance of SnO2-based materials is critical for their future development. In situ and operando characterization techniques, which allow for the monitoring of materials under actual operating conditions, are indispensable tools for gaining these insights. iapchem.org Techniques like X-ray absorption spectroscopy (XAS) and Raman spectroscopy provide real-time information on the structural, chemical, and electronic transformations of SnO2 during electrochemical reactions or gas exposure. acs.orgfrontiersin.org
For example, in situ Raman spectroscopy has been employed to study the adsorption of nitrogen dioxide (NO2) on nanocrystalline SnO2. researchgate.net These studies have revealed a complex series of surface reactions, identifying various adsorbed NOx species such as nitrates and nitrites, and have helped to propose which species are directly responsible for the material's sensing response. researchgate.net Operando XAS has been used to monitor the potential-dependent changes in the oxidation state of tin in SnO2 nanoparticle catalysts during the electrochemical reduction of carbon dioxide. acs.org This allows researchers to correlate the catalytic activity with the presence of specific tin species (Sn4+, Sn2+, or Sn0) at the catalyst's surface under reaction conditions. acs.org
These advanced characterization methods are crucial for moving beyond a "black box" approach to materials science, providing detailed information on reaction intermediates, active sites, and degradation mechanisms. acs.org The insights gained from these studies are essential for the rational design of more effective and stable SnO2-based devices.
Rational Design of SnO2 Architectures for Targeted Applications
The rational design of SnO2 architectures at the nanoscale is a key strategy for tailoring its properties for specific applications. By controlling the morphology, dimensionality, and hierarchical structure of SnO2, researchers can significantly enhance its performance in areas such as energy storage, solar cells, and gas sensing. acs.org
Hierarchical and hollow nanostructures are particularly promising. For instance, hierarchical hollow hybrid nanospheres composed of an internal SnO2 layer, a carbon interlayer, and an external manganese dioxide (MnO2) nanosheet layer have been designed for lithium-ion battery anodes. researchgate.net This complex architecture provides a large initial discharge capacity and excellent cycling stability, with the different layers working synergistically to buffer volume changes and improve conductivity. researchgate.net Similarly, the creation of SnO2/C nanocomposites, where mono-dispersed SnO2 particles are embedded within a three-dimensional porous carbon framework, has been shown to yield high reversible capacity and stable cycling performance for lithium-ion batteries. rsc.org
The design extends to one- and two-dimensional nanostructures as well. The synthesis of composites combining SnO2 nanoparticles and nanosheets has been shown to create multifunctional photoanodes for dye-sensitized solar cells. nih.govacs.org The intentional combination of these different morphologies allows for the simultaneous optimization of dye uptake, light scattering, and electron transport. nih.govacs.org For gas sensing applications, the design of sensor arrays based on SnO2 nanowires decorated with different metal nanoparticles (e.g., Au, Ag, Pt) allows for the creation of "one key to one lock" systems, where each sensing element is highly specific to a particular target gas. hocityu.com
Addressing Long-term Stability and Performance Issues in Device Integration
Despite the promising performance of SnO2 in various applications, long-term stability and reliability remain significant challenges for its practical integration into commercial devices. researchgate.net Issues such as the physical degradation of the material and drift in performance over time must be addressed to ensure the longevity of SnO2-based components.
In gas sensor applications, for example, SnO2 thin films can be prone to cracking after a large number of operation cycles, particularly when subjected to high temperatures. researchgate.net These cracks alter the resistivity of the film, leading to a drift in the sensor's baseline signal and a change in its sensitivity, which directly impacts the reliability of the device. researchgate.net Research has shown that modifying the thin film, for instance by creating a SnO2–Cu/Pt composite, can lead to a more stable structure compared to a simple SnO2/Pt film. researchgate.net
Q & A
Q. How can researchers determine the purity and stoichiometry of this compound samples?
- Methodology : Use a combination of energy-dispersive X-ray spectroscopy (EDX) for elemental composition analysis and X-ray photoelectron spectroscopy (XPS) to verify oxidation states (e.g., Sn⁴⁺ in SnO₂). For example, XPS analysis of O1s peaks can distinguish lattice oxygen from surface contaminants .
Q. What are the best practices for characterizing this compound's structural and electronic properties?
- Methodology : Employ transmission electron microscopy (TEM) for nanoscale morphology, Brunauer-Emmett-Teller (BET) analysis for surface area, and UV-Vis spectroscopy for bandgap determination. Electrochemical impedance spectroscopy (EIS) can assess charge-transfer resistance in applications like catalysis or batteries .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?
- Methodology : Conduct a systematic review of synthesis conditions (e.g., defect density, surface functionalization) and testing protocols (e.g., reaction pH, temperature). For instance, SnO₂ with sulfur vacancies exhibits higher catalytic activity due to enhanced charge transport, but discrepancies arise if defect concentrations are not quantified . Replicate experiments under controlled variables (e.g., identical precursor ratios, annealing times) to isolate contributing factors .
Q. What advanced strategies optimize this compound's electrochemical performance in energy storage applications?
- Methodology : Engineer defects (e.g., oxygen vacancies) via doping or post-synthesis treatments. For example, highly defective SnO₂ sheets in holey graphene foams achieve 600 mAh g⁻¹ capacity at 50 mA g⁻¹ by facilitating ion transport and stress absorption during cycling . Pair electrochemical testing with in-situ XRD to monitor structural changes during charge/discharge .
Q. How can computational modeling complement experimental studies on this compound's surface reactivity?
- Methodology : Use density functional theory (DFT) to simulate adsorption energies of reactants (e.g., O₂, H₂O) on SnO₂ surfaces. Validate models with experimental data from temperature-programmed desorption (TPD) or in-situ FTIR spectroscopy. For example, DFT-predicted active sites for CO oxidation can guide targeted synthesis of defect-rich SnO₂ .
Q. What methodologies ensure reproducibility in this compound-based device fabrication?
- Methodology : Document synthesis protocols in detail (e.g., sonication duration, centrifugation speed) and share raw data (e.g., XRD patterns, cycling stability curves) in supplementary materials. Adhere to guidelines from journals like the Beilstein Journal of Organic Chemistry, which mandate full experimental descriptions for replication .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting data on this compound's bandgap values?
- Methodology : Compare measurement techniques (e.g., UV-Vis Tauc plots vs. photoluminescence spectroscopy) and sample conditions (e.g., nanoparticle size, doping). For instance, quantum confinement effects in sub-10 nm SnO₂ nanoparticles reduce bandgaps by ~0.5 eV compared to bulk .
Q. What statistical methods are appropriate for evaluating this compound's sensing performance across multiple trials?
- Methodology : Apply ANOVA to compare response/recovery times of SnO₂ gas sensors under varying humidity levels. Use error bars (standard deviation) in sensitivity plots to highlight data variability .
Ethical and Reporting Standards
Q. How can researchers avoid plagiarism when citing prior work on this compound composites?
- Methodology : Use plagiarism-checking software (e.g., Turnitin) and cite primary sources (e.g., peer-reviewed journals) instead of review articles. Follow citation guidelines from Med. Chem. Commun., which restrict excessive self-referencing and mandate original figure creation .
Q. What criteria define a robust hypothesis for this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
